2,6-Dimethoxyisonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-7(9-6)13-2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBZPNCBYHYDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284497 | |
| Record name | 2,6-Dimethoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6274-82-4 | |
| Record name | 6274-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 2,6-Dimethoxyisonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, spectral characteristics, and potential biological activities, presented in a format designed for easy reference and application in a research setting.
Chemical and Physical Properties
This compound, also known as 2,6-dimethoxypyridine-4-carboxylic acid, is a white to off-white crystalline powder.[1] Its core structure consists of a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a carboxylic acid group at position 4. This substitution pattern influences its electronic properties and potential for hydrogen bonding, which in turn dictates its solubility and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6274-82-4 | [2] |
| Molecular Formula | C₈H₉NO₄ | [2] |
| Molecular Weight | 183.16 g/mol | [2] |
| Appearance | White or off-white powder or crystalline powder | [1] |
| Melting Point | 152-156 °C | [1] |
| Boiling Point | 390.6 °C at 760 mmHg | [1] |
| Density | 1.279 g/cm³ | [1] |
| pKa (Predicted) | 3.63 ± 0.10 (for the related isomer 2,6-Dimethoxynicotinic acid) | [3] |
| Solubility | Practically insoluble in water; Very slightly soluble in chloroform; Sparingly soluble in glacial acetic acid; Soluble in methanol; Very soluble in N,N-Dimethylformamide. | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8 °C in a dry, sealed place. | [2] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of available data.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Specific experimental data for the title compound is not readily available in the searched literature. Predicted spectra can be generated based on its structure. | |
| ¹³C NMR | Specific experimental data for the title compound is not readily available in the searched literature. Predicted spectra can be generated based on its structure. | |
| Infrared (IR) Spectroscopy | Key expected absorptions include: C=O stretch (carboxylic acid) around 1700-1730 cm⁻¹, O-H stretch (carboxylic acid dimer) as a broad band from 2400-3300 cm⁻¹, C-O stretches (methoxy and carboxylic acid) in the 1000-1300 cm⁻¹ region, and aromatic C=C/C=N stretches between 1475-1600 cm⁻¹. | [4] |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺•: m/z 183. Key Fragments: m/z 182 ([M-H]⁺), 153 ([M-CH₃O]⁺ or [M-CO]⁺•). | [5] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the search results, a general synthetic approach can be inferred from available information on related compounds. A plausible method involves the derivatization of a pre-existing pyridine ring.
3.1. General Synthesis Approach
A common strategy for the synthesis of such compounds is the nucleophilic substitution of dihalopyridine derivatives with sodium methoxide, followed by functionalization at the 4-position. For instance, starting from 2,6-dichloroisonicotinic acid, a reaction with sodium methoxide would yield the desired product.
Protocol: Synthesis of this compound from 2,6-Dichloroisonicotinic Acid (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloroisonicotinic acid in an excess of anhydrous methanol.
-
Reagent Addition: To this solution, add a stoichiometric excess (e.g., 2.5 equivalents) of sodium methoxide.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with an aqueous acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
3.2. Analytical Sample Preparation
-
NMR Spectroscopy: Dissolve a small amount of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a thin film if the compound is soluble in a volatile solvent.
-
Mass Spectrometry: Dissolve the sample in a suitable solvent (e.g., methanol) and introduce it into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
Biological Activity
Derivatives of isonicotinic acid are known to possess a range of biological activities.[6] While specific studies on the anti-tumor or anti-inflammatory properties of this compound are not extensively documented in the provided search results, related compounds have shown promise. Isonicotinic acid derivatives have been investigated as inhibitors of reactive oxygen species (ROS), which are key mediators in inflammation.[6] The general mechanism of many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenase (COX) or the modulation of signaling pathways such as NF-κB.[7]
The anti-cancer activity of various heterocyclic compounds is often linked to their ability to induce cell cycle arrest and apoptosis in cancer cells.[8] For instance, some compounds trigger the mitochondrial apoptotic pathway by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]
Visualizations
References
- 1. 2,6-Dihydroxyisonicotinic acid [webbook.nist.gov]
- 2. CAS 6274-82-4 | this compound - Synblock [synblock.com]
- 3. 2,6-Dimethoxypyridine-3-carboxylic acid|lookchem [lookchem.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. This compound | C8H9NO4 | CID 235752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of di-n-butyl-(2,6-difluorobenzohydroxamato)tin(IV) against human gastric carcinoma SGC-7901 cells via G2/M cell cycle arrest and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Dimethoxyisonicotinic Acid (CAS: 6274-82-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dimethoxyisonicotinic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, biological activity, and mechanism of action, presenting data in a structured and accessible format for researchers and scientists.
Physicochemical Properties
This compound, also known as 2,6-dimethoxypyridine-4-carboxylic acid, is a white to off-white crystalline powder.[1] Its core structure consists of a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a carboxylic acid group at position 4.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 6274-82-4 | [2] |
| Molecular Formula | C₈H₉NO₄ | [2] |
| Molecular Weight | 183.16 g/mol | [2] |
| Melting Point | 152-156 °C | [1] |
| Boiling Point | 390.6 °C at 760 mmHg | |
| Density | 1.279 g/cm³ | |
| Appearance | White or off-white powder | [1] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [1] |
| IUPAC Name | 2,6-dimethoxypyridine-4-carboxylic acid |
Synthesis of this compound
A common and efficient route for the synthesis of this compound involves the methylation of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This process typically involves the use of a methylating agent in the presence of a base.
Experimental Protocol: Synthesis via Methylation of Chelidamic Acid
This protocol outlines a potential synthetic route and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
Chelidamic acid
-
Dimethyl sulfate (or another suitable methylating agent)
-
Sodium hydroxide (or another suitable base)
-
Methanol (or another suitable solvent)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, stirring apparatus, filtration equipment)
Procedure:
-
Dissolution: Dissolve chelidamic acid in an appropriate solvent, such as methanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Basification: Slowly add a solution of a strong base, such as sodium hydroxide, to the reaction mixture. This deprotonates the hydroxyl and carboxylic acid groups, making them more nucleophilic.
-
Methylation: Add the methylating agent, such as dimethyl sulfate, dropwise to the stirred solution at a controlled temperature. The reaction is typically heated to reflux to ensure complete methylation of both the hydroxyl group and the carboxylic acid groups, forming the corresponding methyl ester.
-
Hydrolysis: After the methylation is complete (monitored by TLC or other analytical methods), the resulting ester is hydrolyzed back to the carboxylic acid. This is achieved by adding an aqueous acid solution (e.g., hydrochloric acid) and heating the mixture.
-
Isolation and Purification: Upon cooling, the this compound product will precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold water to remove inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Mechanism of Action
This compound has been identified as a cytotoxic agent with potential applications in oncology. Its mechanism of action is primarily attributed to its ability to inhibit tubulin polymerization, a critical process for cell division.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in mitosis, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.
This compound is believed to act as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin. This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules. The subsequent disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis (programmed cell death).
Involvement of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. While the direct interaction is still under investigation, it is hypothesized that the cytotoxic effects of tubulin inhibitors like this compound can be linked to the modulation of this pathway. Disruption of microtubule function can lead to cellular stress, which in turn can influence the activity of key proteins in the PI3K/Akt pathway, further contributing to the induction of apoptosis.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic features.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring. - Singlet for the two equivalent methoxy groups (-OCH₃). - A broad singlet for the carboxylic acid proton (-COOH), which would disappear upon D₂O exchange. |
| ¹³C NMR | - Peaks corresponding to the carbon atoms of the pyridine ring. - A peak for the methoxy carbons. - A downfield peak for the carboxylic acid carbon. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid. - C=O stretch of the carboxylic acid. - C-O stretches from the methoxy groups. - Aromatic C-H and C=C/C=N stretches from the pyridine ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 183.16. - Fragmentation patterns showing the loss of methoxy and carboxyl groups. |
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its role as a tubulin polymerization inhibitor makes it and its derivatives promising candidates for the development of novel anticancer agents. The presence of the carboxylic acid and methoxy groups provides reactive sites for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry. Its well-defined structure, accessible synthesis, and potent biological activity as a tubulin polymerization inhibitor make it a compelling lead for the development of new therapeutics, particularly in oncology. Further research into its specific interactions with cellular targets and its effects on signaling pathways will be crucial for realizing its full therapeutic potential.
References
An In-depth Technical Guide to 2,6-Dimethoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dimethoxyisonicotinic acid, a pivotal heterocyclic compound. It details its molecular structure, physicochemical properties, spectroscopic data, and its emerging role in medicinal chemistry and drug development.
Core Molecular Structure and Properties
This compound, also known as 2,6-dimethoxypyridine-4-carboxylic acid, is a derivative of isonicotinic acid.[1] Its structure is characterized by a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a carboxylic acid group at position 4.[1][2] This arrangement of functional groups makes it a valuable and versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1]
The molecular formula of the compound is C₈H₉NO₄.[1][2][3][4] Its structure imparts specific chemical properties that are leveraged in various synthetic pathways. The presence of the carboxylic acid group allows for the formation of esters and amides, while the pyridine ring itself can participate in various chemical transformations.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2,6-dimethoxypyridine-4-carboxylic acid | [2] |
| CAS Number | 6274-82-4 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₄ | [1][2][3][4] |
| Molecular Weight | 183.16 g/mol | [2][4] |
| Exact Mass | 183.05315777 Da | [2] |
| Boiling Point | 390.6°C at 760 mmHg | [1][5] |
| Density | 1.279 g/cm³ | [1][5] |
| Flash Point | 190°C | [1][5] |
| Refractive Index | 1.535 | [1][5] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Table 2: Spectroscopic Data Summary
| Technique | Data Highlights | Source |
| ¹H NMR | Spectra available for reference. | [6][7] |
| ¹³C NMR | Spectra available for reference. | [6][7] |
| Mass Spectrometry | Key fragments observed at m/z 183, 182, 153. | [2] |
| Infrared (IR) | Spectra available for reference. | [6] |
| HPLC & LC-MS | Documentation available from various suppliers. | [4][7] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. While specific, step-by-step synthesis procedures are proprietary to chemical suppliers, the general analytical methodologies are standardized.
A. Synthesis Approach
The synthesis of this compound typically involves the modification of a precursor pyridine ring. A common synthetic route starts from chelidamic acid (2,6-dihydroxypyridine-4-carboxylic acid), which is then subjected to a methylation reaction to introduce the two methoxy groups.
B. Analytical Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Objective : To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology : A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8] For ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons are analyzed to confirm the positions of the methoxy groups and the aromatic protons. For ¹³C NMR, the number of unique carbon signals confirms the molecular symmetry and the presence of the carboxylic acid, aromatic, and methoxy carbons.[8][9] Chemical shifts are reported in ppm relative to a reference standard.[8]
-
-
Mass Spectrometry (MS) :
-
Objective : To determine the molecular weight and fragmentation pattern.
-
Methodology : Techniques like Electrospray Ionization (ESI) are used.[8] The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight (183.16 g/mol ).[2][10] Analysis of fragment ions provides further structural information.[2][11]
-
-
Infrared (IR) Spectroscopy :
-
Objective : To identify the functional groups present in the molecule.
-
Methodology : The sample is exposed to infrared radiation. The absorption of specific frequencies corresponds to the vibrational frequencies of different bonds. Key expected absorptions include O-H stretching from the carboxylic acid, C=O stretching (carbonyl), C-O stretching (methoxy groups), and C=N/C=C stretching from the pyridine ring.
-
Biological Significance and Applications
While direct and extensive biological activity data for this compound itself is limited, its significance lies in its role as a key synthetic intermediate in drug discovery.[1][12] Isonicotinic acid and its derivatives have a well-documented history in medicinal chemistry, showing a wide range of biological activities including anti-inflammatory and antimicrobial properties.[12][13]
Derivatives of this compound are being investigated for various therapeutic applications. Its structural framework is seen as a promising platform for designing novel bioactive compounds.[1] For instance, it serves as a building block for more complex molecules that may exhibit potent anti-tumor or anti-inflammatory effects.[1] The functionalization and modification of its structure allow for the creation of new chemical entities with potentially enhanced pharmacological profiles.[1]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined molecular structure, characterized by a substituted pyridine ring, provides a versatile scaffold for the development of new chemical entities. The availability of robust analytical techniques allows for its unambiguous identification and quality control. While its primary role is currently as a synthetic intermediate, the established biological activities of related isonicotinic acid derivatives suggest a promising future for the compounds derived from this versatile molecule in the ongoing search for novel therapeutics.
References
- 1. Cas 6274-82-4,this compound | lookchem [lookchem.com]
- 2. This compound | C8H9NO4 | CID 235752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. CAS 6274-82-4 | this compound - Synblock [synblock.com]
- 5. echemi.com [echemi.com]
- 6. This compound(6274-82-4) 1H NMR [m.chemicalbook.com]
- 7. 6274-82-4|this compound|BLD Pharm [bldpharm.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 10. lab.rockefeller.edu [lab.rockefeller.edu]
- 11. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Precursors of 2,6-Dimethoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the production of 2,6-dimethoxyisonicotinic acid, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis of this compound can be approached from several key starting materials, with the most prominent being 2,6-lutidine and 2,6-dichloropyridine. This document details the experimental protocols, presents quantitative data in structured tables, and visualizes the synthetic pathways to facilitate understanding and application in a research and development setting.
Core Synthesis Pathways and Precursors
The synthesis of this compound predominantly proceeds through two strategic routes, each originating from a readily available precursor:
-
The 2,6-Lutidine Pathway: This route involves the initial oxidation of the methyl groups of 2,6-lutidine to form pyridine-2,6-dicarboxylic acid. Subsequent esterification, methoxylation, and selective hydrolysis yield the final product.
-
The 2,6-Dichloropyridine Pathway: This approach begins with the methoxylation of 2,6-dichloropyridine to generate 2,6-dimethoxypyridine, followed by a C4-selective carboxylation to introduce the carboxylic acid group at the desired position.
A potential alternative precursor, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), is also discussed, offering another synthetic avenue.
The 2,6-Lutidine Synthesis Route
This pathway leverages the commercial availability of 2,6-lutidine and its straightforward oxidation to pyridine-2,6-dicarboxylic acid.
Caption: Synthetic pathway from 2,6-Lutidine.
Experimental Protocols and Data
1. Oxidation of 2,6-Lutidine to Pyridine-2,6-dicarboxylic acid
This step can be achieved through various oxidation methods. A high-yield liquid phase catalytic oxidation is presented below.
| Parameter | Value | Reference |
| Precursor | 2,6-Lutidine | [1] |
| Reagents | Oxygen-containing gas (e.g., air), Initiator (e.g., Sodium Bromide), Catalyst (e.g., Metal porphyrin compound), Water (solvent) | [1] |
| Reaction Time | 3 hours | [1] |
| Temperature | 80 °C | [1] |
| Yield | 96.4% | [1] |
| Purity | 99.84% (by HPLC) | [1] |
Experimental Protocol: A mixture of 2,6-lutidine (100g), a metal porphyrin catalyst, and an initiator such as sodium bromide in water is heated to 80°C. An oxygen-containing gas is passed through the stirred reaction mixture for 3 hours. The reaction progress is monitored by HPLC. Upon completion, the catalyst is recovered by filtration. The filtrate is then treated with a sodium hydroxide solution to adjust the pH to 9, followed by separation of the layers. The aqueous layer is acidified with hydrochloric acid to a pH of 5 to precipitate the product, which is then filtered and dried to yield pyridine-2,6-dicarboxylic acid[1].
2. Conversion of Pyridine-2,6-dicarboxylic acid to this compound (Proposed)
A direct, high-yield method for this conversion is not extensively documented in readily available literature. A plausible multi-step approach is proposed, involving the formation of an intermediate such as dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate[2].
-
Step 2a: Esterification of Pyridine-2,6-dicarboxylic acid: The diacid is first converted to its dimethyl ester using standard esterification methods (e.g., methanol with a catalytic amount of sulfuric acid).
-
Step 2b: Hydroxymethylation of Dimethyl 2,6-pyridinedicarboxylate: The diester can undergo hydroxymethylation at the 4-position. A reported method involves reacting the diester with 30% hydrogen peroxide and a saturated solution of ferrous sulfate in a mixture of sulfuric acid and methanol at 30-50°C, yielding dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate with a yield of 65.8% and purity of over 98%[2].
-
Step 2c: Methylation of the Hydroxyl Group: The hydroxyl group of the intermediate would then be methylated, for example, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
-
Step 2d: Selective Hydrolysis: The final step would involve the selective hydrolysis of the ester group at the 4-position to yield the desired carboxylic acid. This can often be achieved under controlled basic conditions.
The 2,6-Dichloropyridine Synthesis Route
This pathway offers a more direct approach, capitalizing on a selective C4-carboxylation of the readily prepared 2,6-dimethoxypyridine.
Caption: Synthetic pathway from 2,6-Dichloropyridine.
Experimental Protocols and Data
1. Methoxylation of 2,6-Dichloropyridine to 2,6-Dimethoxypyridine
| Parameter | Value | Reference |
| Precursor | 2,6-Dichloropyridine | ChemicalBook |
| Reagents | Sodium hydroxide, Methanol | ChemicalBook |
| Reaction Time | 8 hours | ChemicalBook |
| Temperature | Reflux | ChemicalBook |
| Yield | 94% | ChemicalBook |
Experimental Protocol: In a 500 mL three-necked flask, 29.6 g (0.2 mol) of 2,6-dichloropyridine, 16 g (0.4 mol) of solid sodium hydroxide, and 200 mL of methanol are added sequentially. The mixture is heated to reflux with magnetic stirring and maintained for 8 hours. After cooling to room temperature, the reaction mixture is diluted with 100 mL of water and extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to obtain 2,6-dimethoxypyridine as a colorless liquid.
2. C4-Selective Carboxylation of 2,6-Dimethoxypyridine with CO₂ (Proposed)
Recent advancements in C-H functionalization have enabled the selective carboxylation of pyridines at the C4 position using carbon dioxide. A copper-catalyzed method appears particularly promising for this transformation[3][4].
| Parameter | Proposed Value/Reagent | Reference |
| Precursor | 2,6-Dimethoxypyridine | [3][4] |
| Reagents | CO₂ (1 atm), CuCl (catalyst), TMEDA (ligand), ZnEt₂ (reductant), Dimethylacetamide (solvent) | [3] |
| Reaction Time | Not specified for this substrate | [3] |
| Temperature | Room temperature | [3] |
| Yield | Moderate to high (reported for other pyridines) | [3] |
Proposed Experimental Protocol: The synthesis would likely proceed via an initial C-H phosphination of 2,6-dimethoxypyridine, followed by a copper-catalyzed carboxylation of the resulting phosphonium salt with carbon dioxide. In a typical procedure, the phosphonium salt of 2,6-dimethoxypyridine would be reacted with CO₂ (at 1 atm) in the presence of a catalytic amount of CuCl, N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, and diethylzinc (ZnEt₂) as a reductant in dimethylacetamide (DMA) as the solvent at room temperature[3]. The reaction would be monitored for the consumption of the starting material, and the product would be isolated and purified using standard techniques. The specific reaction conditions and yield for 2,6-dimethoxypyridine would require experimental optimization.
Alternative Precursor: Chelidamic Acid
Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) presents another potential starting point for the synthesis of this compound. This route would involve the methylation of the hydroxyl group and the two carboxylic acid groups, followed by selective hydrolysis.
Caption: Synthetic pathway from Chelidamic Acid.
Experimental Protocols and Data
1. Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate from Chelidamic acid
| Parameter | Value | Reference |
| Precursor | Chelidamic acid | [5] |
| Reagents | Methanol, Sulfuric acid | [5] |
| Reaction Time | 3 hours | [5] |
| Temperature | Reflux | [5] |
| Yield | 94% | [5] |
Experimental Protocol: To a 250 mL round bottom flask charged with chelidamic acid (10 g, 55 mmol), methanol (200 mL) and sulfuric acid (0.2 mL) are added. The mixture is heated to reflux temperature and stirred for 3 hours. After cooling, the solvent is removed in vacuo to give the white solid product, dimethyl 4-hydroxypyridine-2,6-dicarboxylate[5].
The subsequent steps of methylating the hydroxyl group and selectively hydrolyzing the ester at the 4-position would require further development and optimization based on standard organic synthesis methodologies.
Conclusion
This technical guide outlines the primary and alternative synthetic routes to this compound, providing a valuable resource for researchers and professionals in drug development. The choice of precursor and synthetic pathway will depend on factors such as starting material availability, cost, and the desired scale of production. The provided experimental protocols and quantitative data for key steps offer a solid foundation for laboratory synthesis, while the proposed routes for less-documented transformations indicate promising areas for further research and process optimization. The visualization of these pathways through diagrams aims to enhance the understanding of the logical flow of each synthetic strategy.
References
- 1. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to 2,6-Dimethoxyisonicotinic Acid
For Immediate Release
Shanghai, China – December 27, 2025 – In the intricate world of pharmaceutical development, the journey from a simple molecule to a life-saving drug is often built upon the foundation of versatile chemical intermediates. This technical guide delves into the history and discovery of one such crucial scaffold: 2,6-Dimethoxyisonicotinic acid. While not a therapeutic agent in its own right, its structural attributes have made it an indispensable component in the synthesis of novel therapeutics, particularly in the fight against multidrug-resistant tuberculosis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical details, experimental protocols, and a historical perspective on this important molecule.
Introduction: The Unsung Hero of Synthesis
This compound, a derivative of isonicotinic acid, is a heterocyclic compound characterized by a pyridine ring substituted with two methoxy groups and a carboxylic acid. Its significance in medicinal chemistry stems from its role as a key building block, particularly in the development of diarylquinoline-based antitubercular agents. The presence of the methoxy groups and the carboxylic acid moiety provides strategic points for chemical modification, allowing for the fine-tuning of the physicochemical and pharmacological properties of the final drug candidates.
Discovery and Historical Synthesis
While a singular "discovery" event of this compound is not prominently documented in scientific literature, its synthesis is rooted in the broader exploration of isonicotinic acid derivatives, a class of compounds that gained significant attention in the mid-20th century following the discovery of the antitubercular drug isoniazid. The earliest accessible methods for the preparation of this compound involve a nucleophilic substitution reaction on a di-chlorinated precursor.
A foundational synthesis reported in the literature involves the reaction of 2,6-dichloroisonicotinic acid with sodium methoxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ions displace the chloride ions on the pyridine ring.
Synthesis of the Precursor: 2,6-Dichloroisonicotinic Acid
The direct precursor, 2,6-dichloroisonicotinic acid, is typically synthesized from citrazinic acid (2,6-dihydroxyisonicotinic acid).
Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid
This protocol is based on established laboratory procedures.
-
Materials:
-
Citrazinic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of citrazinic acid in an excess of phosphorus oxychloride is prepared.
-
A catalytic amount of N,N-dimethylformamide is added to the suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting aqueous solution is extracted multiple times with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 2,6-dichloroisonicotinic acid.
-
The crude product can be further purified by recrystallization.
-
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of the dichlorinated precursor to the target molecule.
-
Materials:
-
2,6-Dichloroisonicotinic acid
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Hydrochloric acid (HCl) for acidification
-
Ice water
-
-
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
2,6-Dichloroisonicotinic acid is added to the methanolic solution of sodium methoxide.
-
The reaction mixture is heated to reflux and maintained at this temperature for a period determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and the solution is cooled in an ice bath.
-
The solution is then acidified by the dropwise addition of hydrochloric acid until a precipitate is formed.
-
The precipitate, this compound, is collected by filtration, washed with cold water, and dried.
-
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Melting Point | 227-230 °C |
| Appearance | White to off-white solid |
| CAS Number | 6274-82-4 |
Role in Modern Drug Discovery: The Bedaquiline Story
The contemporary significance of this compound is intrinsically linked to the development of second-generation antitubercular drugs, most notably analogues of bedaquiline. Bedaquiline, a diarylquinoline, was a landmark approval for the treatment of multidrug-resistant tuberculosis, acting through a novel mechanism of inhibiting mycobacterial ATP synthase. However, concerns over cardiotoxicity and a long half-life spurred the development of new analogues with improved safety profiles.
This compound serves as a crucial "C-ring" precursor in the modular synthesis of these bedaquiline analogues. The carboxylic acid functionality is activated and then coupled with other synthetic fragments to construct the final diarylquinoline scaffold.
Synthetic pathway of this compound and its use.
Conclusion: A Testament to the Power of Chemical Synthesis
The story of this compound is a compelling example of how a seemingly simple molecule can become a cornerstone in the complex architecture of modern pharmaceuticals. Its journey from a laboratory curiosity to a key intermediate in the development of life-saving drugs underscores the critical importance of fundamental synthetic chemistry in addressing global health challenges. For researchers and scientists in the field of drug development, a thorough understanding of the history, synthesis, and application of such building blocks is paramount to the continued innovation of novel and effective therapies.
2,6-Dimethoxyisonicotinic Acid: A Technical Review of Its Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxyisonicotinic acid, a derivative of isonicotinic acid, is a heterocyclic compound with emerging interest in medicinal chemistry. Its structural similarity to known cytotoxic agents, such as colchicine and combretastatin A-4, has prompted investigations into its potential as an anti-cancer agent. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical synthesis, physicochemical properties, and biological activities. All quantitative data has been summarized into structured tables, and detailed experimental methodologies from cited literature are provided. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and synthesis.
Physicochemical Properties
This compound (CAS No: 6274-82-4) is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [2] |
| Melting Point | 152°C - 156°C | [3] |
| Boiling Point | 390.6°C at 760 mmHg | [3] |
| Density | 1.279 g/cm³ | [3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
| pKa | Data not available in searched literature | |
| LogP | Data not available in searched literature |
Synthesis of this compound
While a direct, peer-reviewed synthesis protocol for this compound was not explicitly found in the literature, a plausible synthetic route can be constructed based on the synthesis of its precursors and related compounds. A likely pathway involves the initial synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid), followed by a nucleophilic substitution with sodium methoxide.
Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid
This protocol is adapted from a patent describing the synthesis of 2,6-dichloroisonicotinic acid[4].
Materials:
-
Citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Crushed ice
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of citrazinic acid in an excess of phosphorus oxychloride is prepared in a reaction vessel equipped with a reflux condenser and a stirring mechanism.
-
A catalytic amount of N,N-dimethylformamide is added to the suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
-
The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring to quench the reaction.
-
The resulting aqueous solution is extracted multiple times with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 2,6-dichloroisonicotinic acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
Proposed Subsequent Synthesis of this compound
The conversion of 2,6-dichloroisonicotinic acid to this compound would likely proceed via a nucleophilic aromatic substitution reaction.
Materials:
-
2,6-Dichloroisonicotinic acid
-
Sodium methoxide (NaOMe)
-
Methanol (as solvent)
Procedure:
-
2,6-Dichloroisonicotinic acid is dissolved in anhydrous methanol in a reaction vessel.
-
An excess of sodium methoxide is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the this compound.
-
The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.
The following diagram illustrates the proposed synthetic workflow.
Biological Activity and Mechanism of Action
This compound has been identified as a cytotoxic agent with a mechanism of action that is believed to involve the inhibition of tubulin polymerization.[5] This mode of action is shared with other well-known anti-cancer drugs like colchicine and the combretastatins. By disrupting the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, this compound can induce apoptosis (programmed cell death) in cancer cells.[5]
Tubulin Polymerization Inhibition Pathway
The process of tubulin polymerization is a dynamic equilibrium between tubulin dimers and microtubules. Inhibitors of this process can bind to the soluble tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
Quantitative Biological Data
While the literature suggests cytotoxic and potential anti-inflammatory and anti-tumor activities for this compound, specific quantitative data such as IC₅₀ or Kᵢ values for this particular compound were not found in the reviewed scientific articles. However, data for structurally related isonicotinic acid derivatives with anti-inflammatory and anti-cancer properties have been reported. For instance, certain isonicotinoyl-containing compounds have shown potent in vitro anti-inflammatory activity, with some derivatives exhibiting IC₅₀ values for the inhibition of reactive oxygen species (ROS) production that are significantly lower than the standard drug ibuprofen.
| Compound Type | Assay | Target/Cell Line | IC₅₀ (µM) | Reference |
| Isonicotinic Acid Derivatives | ROS Inhibition | Human Blood Cells | Data for specific derivatives available in cited literature | |
| 2-Aroylquinoline Derivatives | Antiproliferative | Various Human Cancer Cell Lines | 0.0002 - 0.0004 | [5] |
| 1-Benzylindole Derivatives | Tubulin Polymerization Inhibition | - | 1.7 - 2.7 | [5] |
Conclusion and Future Directions
This compound is a compound of interest for drug discovery, particularly in the area of oncology, due to its proposed mechanism as a tubulin polymerization inhibitor. While its physicochemical properties are partially characterized, a significant gap exists in the peer-reviewed literature regarding detailed synthesis protocols and quantitative biological data for the compound itself. The presented synthetic route is a plausible pathway based on the chemistry of related compounds.
Future research should focus on:
-
The development and optimization of a robust and scalable synthesis for this compound.
-
Comprehensive in vitro evaluation of its cytotoxic activity against a panel of cancer cell lines to determine its IC₅₀ values.
-
Direct confirmation of its interaction with tubulin and its effect on microtubule dynamics.
-
In vivo studies to assess its efficacy and safety profile in animal models of cancer.
-
Exploration of its potential anti-inflammatory properties, given the known activities of other isonicotinic acid derivatives.
A thorough investigation into these areas will be crucial to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. 2,6-Dimethoxypyrimidine-4-carboxylic acid | C7H8N2O4 | CID 2736210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to the Biological Activities of 2,6-Dimethoxyisonicotinic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current understanding of 2,6-dimethoxyisonicotinic acid's potential biological activities. While direct and extensive research on this specific compound is limited, this document extrapolates from available data on its structural analogs and the broader class of isonicotinic acid derivatives to outline its putative therapeutic applications, mechanisms of action, and relevant experimental methodologies.
Introduction
This compound is a pyridine carboxylic acid derivative with a molecular formula of C₈H₉NO₄. Its structure, featuring a pyridine ring substituted with two methoxy groups and a carboxylic acid function, suggests its potential as a versatile scaffold in medicinal chemistry. Preliminary information from commercial suppliers identifies it as a cytotoxic agent, structurally analogous to known tubulin polymerization inhibitors like colchicine and combretastatin A-4, with the potential to induce apoptosis in cancer cells.[1] Furthermore, isonicotinic acid and its derivatives have been explored for a range of biological activities, including anti-inflammatory and antimicrobial effects, positioning this compound as a compound of interest for further investigation.[2][3]
Synthesis of this compound
Hypothetical Synthetic Pathway:
References
An In-depth Technical Guide to 2,6-Disubstituted Isonicotinic Acid Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are a cornerstone in medicinal chemistry, famously leading to the development of the first-line anti-tuberculosis drug, isoniazid. The strategic placement of substituents on the pyridine ring can significantly modulate the compound's physicochemical properties and biological activity. This technical guide focuses on structural analogs of isonicotinic acid with substitutions at the 2 and 6 positions, with a particular interest in 2,6-dimethoxyisonicotinic acid.
Due to the limited volume of publicly available research specifically on this compound analogs, this guide broadens its scope to include other 2,6-disubstituted isonicotinic acid derivatives. This allows for a more comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this class of compounds. The insights from various 2,6-disubstituted analogs, such as dichloro and diamino derivatives, provide a valuable framework for the rational design of novel therapeutic agents based on the isonicotinic acid scaffold.
This guide will delve into the synthesis of these analogs, present quantitative biological data in structured tables, provide detailed experimental protocols for key reactions, and visualize synthetic and logical pathways using diagrams.
Synthesis of 2,6-Disubstituted Isonicotinic Acid Analogs
The synthesis of 2,6-disubstituted isonicotinic acid analogs often starts from readily available precursors like citrazinic acid or chelidamic acid (2,6-pyridinedicarboxylic acid). The functionalization at the 2 and 6 positions is a key step in the synthetic sequence.
A common strategy involves the conversion of hydroxyl groups to leaving groups, such as chlorides, which can then be displaced by various nucleophiles to introduce a range of substituents. For instance, 2,6-dichloroisonicotinic acid is a versatile intermediate for introducing different functionalities.
The following diagram illustrates a general synthetic workflow for creating a library of 2,6-disubstituted isonicotinic acid analogs.
Caption: Synthetic workflow for 2,6-disubstituted isonicotinic acid analogs.
Structure-Activity Relationships and Biological Activities
The nature of the substituents at the 2 and 6 positions of the isonicotinic acid ring plays a critical role in determining the biological activity of the analogs.
-
Antimicrobial Activity : The isonicotinic acid scaffold is a well-established pharmacophore for antimicrobial agents. Isonicotinic acid hydrazide (isoniazid) is a primary drug for tuberculosis treatment. Analogs with different substitutions are being explored to overcome drug resistance. For example, certain hydrazide-hydrazone derivatives of isonicotinic acid have shown significant in vitro activity against Mycobacterium tuberculosis.
-
Anti-neurodegenerative Disease Activity : Recent studies have explored 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid (Aβ) aggregation, a key pathological event in Alzheimer's disease. The 2,6-diaminopyridine moiety has been identified as a crucial component for inhibiting Aβ aggregation[1]. The design of these molecules aims to interact with the β-sheet conformation of Aβ through hydrogen bond formation[1].
-
Chitin Synthesis Inhibition : While not a direct analog of the acid, 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles have been investigated as chitin synthesis inhibitors. In these molecules, the 2,6-dimethoxy substitution on the benzoyl ring was found to be important for activity[2]. This suggests that 2,6-dialkoxy substitutions on aromatic rings can be a favorable structural motif for this biological target.
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activity of a series of 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted-phenyl)isoxazoles against chitin synthesis in the cultured integument of Chilo suppressalis.
| Compound ID | 4-Substituent on Phenyl Ring | IC50 (µM)[2] |
| 1 | H | 0.25 |
| 2 | F | 0.13 |
| 3 | Cl | 0.12 |
| 4 | Br | 0.14 |
| 5 | I | 0.28 |
| 6 | Me | 0.14 |
| 7 | Et | 0.11 |
| 8 | n-Pr | 0.13 |
| 9 | i-Pr | 0.24 |
| 10 | n-Bu | 0.12 |
| 11 | t-Bu | 1.3 |
| 12 | OMe | 0.41 |
| 13 | OEt | 0.35 |
| 14 | CF3 | >10 |
| 15 | NO2 | >10 |
Experimental Protocols
Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid
This protocol describes a common method for the synthesis of the key intermediate, 2,6-dichloroisonicotinic acid.
Materials:
-
Citrazinic acid
-
Tetraethylammonium chloride
-
Phosphorus oxychloride (POCl3)
-
Crushed ice
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend citrazinic acid (66.7 mmol) and tetraethylammonium chloride (66.7 mmol) in excess phosphorus oxychloride (20 mL).
-
Heat the reaction mixture at 130 °C for 18 hours.
-
Increase the temperature to 145 °C and continue the reaction for an additional 2 hours.
-
After completion, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into crushed ice (150 g) to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the white solid product, 2,6-dichloroisonicotinic acid. The typical yield is around 89%[3].
The following diagram outlines the experimental workflow for this synthesis.
Caption: Workflow for the synthesis of 2,6-dichloroisonicotinic acid.
General Procedure for the Synthesis of 5-(2,6-Dimethoxybenzoylamino)-3-phenyl-isoxazole Analogs
This protocol details the synthesis of isoxazole derivatives with a 2,6-dimethoxybenzoyl moiety.
Materials:
-
Substituted benzoic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Sodium hydride (NaH)
-
Anhydrous toluene
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
3-Phenylisoxazol-5-amine
-
Anhydrous tetrahydrofuran (THF)
-
2,6-dimethoxybenzoyl chloride
-
Saturated ammonium chloride solution
Procedure:
-
Esterification: Reflux the starting benzoic acid in methanol with a catalytic amount of sulfuric acid overnight to obtain the corresponding methyl benzoate.
-
Claisen Condensation: React the methyl benzoate with sodium hydride in anhydrous toluene.
-
Cyclization: Treat the product of the Claisen condensation with hydroxylamine hydrochloride in a sodium hydroxide solution to form the 3-phenylisoxazol-5-amine intermediate.
-
Amide Coupling: Dissolve the 3-phenylisoxazol-5-amine in anhydrous THF and add it dropwise to a suspension of sodium hydride in THF in an ice bath. After 30 minutes, add 2,6-dimethoxybenzoyl chloride and stir for 1 hour in the ice bath, followed by stirring overnight at room temperature.
-
Work-up: Quench the reaction by adding a saturated ammonium chloride solution and extract the product.
Therapeutic Potential and Future Directions
The 2,6-disubstituted isonicotinic acid scaffold holds significant promise for the development of new therapeutic agents across various disease areas.
-
Tuberculosis : The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new anti-TB drugs. Structural analogs of isonicotinic acid are prime candidates for this endeavor. The role of 2,3,6-trimethoxyisonicotinaldehyde as a key intermediate in the synthesis of the promising anti-tuberculosis candidate TBAJ-876 highlights the potential of methoxy-substituted isonicotinic acid derivatives in this field[4].
-
Alzheimer's Disease : The ability of 2,6-diaminopyridine derivatives to inhibit Aβ aggregation opens up a new avenue for the development of disease-modifying therapies for Alzheimer's disease[1]. Further optimization of this scaffold could lead to potent and brain-penetrant drug candidates.
-
Other Therapeutic Areas : The diverse biological activities reported for isonicotinic acid derivatives, including antimicrobial and anti-inflammatory properties, suggest that 2,6-disubstituted analogs could be explored for a wide range of other therapeutic applications.
Future research should focus on the synthesis and biological evaluation of a wider range of this compound analogs to establish a clearer structure-activity relationship. The exploration of different functional groups at these positions, guided by computational modeling and a deeper understanding of the target biology, will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.
The logical relationship for future drug development in this area is depicted in the following diagram.
Caption: Logical framework for future drug development of 2,6-disubstituted isonicotinic acid analogs.
References
Spectroscopic Profile of 2,6-Dimethoxyisonicotinic Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethoxyisonicotinic acid, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9-4.0 | s | 6H | 2 x -OCH₃ |
| ~6.8-7.0 | s | 2H | Ar-H |
| ~13.0 | br s | 1H | -COOH |
Note: Predicted data based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~53-55 | -OCH₃ |
| ~105-107 | C3, C5 |
| ~148-150 | C4 |
| ~163-165 | C2, C6 |
| ~168-170 | -COOH |
Note: Predicted data based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and experimental conditions.
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 183 | [M]⁺ (Molecular Ion) |
| 182 | [M-H]⁺ |
| 168 | [M-CH₃]⁺ |
| 153 | [M-2CH₃]⁺ or [M-OCH₂]⁺ |
| 138 | [M-COOH]⁺ |
Source: PubChem CID 235752.[1]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 2950-3100 | Medium | C-H stretch (Aromatic & Aliphatic) |
| 1680-1720 | Strong | C=O stretch (Carboxylic Acid) |
| 1580-1620 | Medium | C=C stretch (Aromatic Ring) |
| 1200-1300 | Strong | C-O stretch (Aryl Ether) |
| 1000-1100 | Strong | C-O stretch (Alkyl Ether) |
Note: Predicted data based on characteristic absorption regions for the functional groups present in the molecule.[2][3][4][5][6]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (0 ppm).
-
Data Acquisition: The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied to the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a high-energy electron beam is used to generate a molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull by grinding it with a few drops of Nujol.
-
Data Acquisition: The KBr pellet or mull is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample.
-
Spectrum Generation: The detector measures the transmittance or absorbance of infrared radiation at different wavenumbers. The resulting interferogram is Fourier transformed to produce the IR spectrum, which plots intensity versus wavenumber (cm⁻¹).
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A diagram illustrating the workflow for spectroscopic analysis.
References
An In-Depth Technical Guide to the Putative Mechanisms of Action of 2,6-Dimethoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential mechanisms of action attributed to 2,6-dimethoxyisonicotinic acid. It is important to note that while this compound is mentioned in scientific literature, detailed experimental data substantiating these mechanisms, including quantitative analyses and specific signaling pathways, are not extensively available in the public domain. This guide, therefore, presents hypothesized mechanisms and details the experimental protocols that would be employed to investigate and validate these claims.
Executive Summary
This compound is a synthetic compound with a molecular formula of C₈H₉NO₄.[1] Structurally, it is a derivative of isonicotinic acid, featuring two methoxy groups at the 2 and 6 positions of the pyridine ring.[2] Preliminary characterizations suggest that this compound may possess cytotoxic properties, with potential applications as an anti-tumor and anti-inflammatory agent.[2] The primary hypothesized mechanisms of action, based on available information, include the inhibition of tubulin polymerization, induction of apoptosis, and potential inhibition of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. This guide will delve into these putative mechanisms, providing detailed experimental protocols for their investigation and illustrative diagrams of the relevant biological pathways.
Putative Mechanism of Action: Inhibition of Tubulin Polymerization
One of the proposed mechanisms of action for this compound is its ability to inhibit the polymerization of tubulin, a critical process for microtubule formation and, consequently, cell division. Compounds that interfere with microtubule dynamics are a well-established class of anticancer agents.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is designed to measure the effect of a test compound on the polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) as microtubules form.
Materials:
-
Lyophilized bovine or porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock in water)
-
Glycerol
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Colchicine, Nocodazole)
-
Negative control (DMSO)
-
96-well, clear-bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.
-
Reconstitute lyophilized tubulin with the prepared buffer to a final concentration of 3 mg/mL. Keep on ice and use within 30 minutes.
-
Prepare serial dilutions of this compound and control compounds in the assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add 5 µL of the diluted test compound, positive control, or negative control to the appropriate wells of the 96-well plate.
-
To initiate the polymerization reaction, add 45 µL of the cold tubulin solution to each well.
-
Mix gently by pipetting up and down, avoiding the formation of air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.
-
The rate of polymerization (Vmax) can be determined from the steepest slope of the curve.
-
The extent of polymerization is determined by the plateau phase absorbance.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization by performing a dose-response analysis.
-
Putative Mechanism of Action: Induction of Apoptosis
A common consequence of mitotic arrest is the induction of apoptosis, or programmed cell death. This compound is suggested to induce apoptosis in cancer cells. This can be investigated by measuring the activation of caspases, a family of proteases that are central to the apoptotic process.
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol describes a luminescent assay to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound stock solution
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
96-well, opaque-walled microplates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well opaque-walled plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with serial dilutions of this compound, positive control, and negative control.
-
Incubate for a predetermined time course (e.g., 6, 12, 24 hours).
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the concentration of the test compound.
-
Determine the fold-increase in caspase activity compared to the negative control.
-
Calculate the EC₅₀ value for caspase activation.
-
Putative Mechanism of Action: HIF-1α Inhibition
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen environments. Inhibition of HIF-1α is a promising strategy for cancer therapy. While not strongly evidenced, this compound has been suggested as a potential HIF-1α inhibitor.
Experimental Protocol: HIF-1α Reporter Assay
This assay measures the transcriptional activity of HIF-1α by using a reporter gene (e.g., luciferase) under the control of a hypoxia-responsive element (HRE).
Materials:
-
Cancer cell line stably transfected with an HRE-luciferase reporter construct
-
Cell culture medium and supplements
-
This compound stock solution
-
Positive control (e.g., a known HIF-1α inhibitor like KC7F2)[1]
-
Negative control (DMSO)
-
96-well, white, clear-bottom plates
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂ or DMOG)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the reporter cell line into 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of this compound and controls.
-
-
Induction of Hypoxia:
-
Place the plate in a hypoxia chamber (e.g., 1% O₂) for 16-24 hours.
-
Alternatively, add a chemical inducer of hypoxia to the cell culture medium.
-
-
Luciferase Assay:
-
Remove the plate from the incubator/hypoxia chamber and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Calculate the percentage of inhibition of HIF-1α transcriptional activity relative to the vehicle-treated hypoxic control.
-
Determine the IC₅₀ value for HIF-1α inhibition.
-
Quantitative Data Summary
Due to the limited availability of published experimental data for this compound, a comprehensive table of quantitative data (e.g., IC₅₀ values for cytotoxicity, tubulin polymerization inhibition, or HIF-1α inhibition) cannot be provided at this time. The generation of such data would require the execution of the experimental protocols detailed in this guide.
Conclusion and Future Directions
This compound presents as a compound with potential anticancer properties, hypothetically acting through the disruption of microtubule dynamics, induction of apoptosis, and possibly the inhibition of the HIF-1α pathway. The lack of extensive, publicly available data underscores the need for further investigation to validate these proposed mechanisms and to quantify the compound's biological activity.
For researchers and drug development professionals, the protocols and pathways outlined in this guide provide a clear roadmap for the systematic evaluation of this compound and its derivatives. Future studies should focus on generating robust in vitro data, including cytotoxicity screening across a panel of cancer cell lines, detailed cell cycle analysis, and direct measurement of the compound's effects on its putative molecular targets. Positive in vitro results would then warrant further investigation into its in vivo efficacy and safety profile in preclinical models.
References
Methodological & Application
Step-by-step synthesis of 2,6-Dimethoxyisonicotinic acid
I am unable to provide a step-by-step synthesis of 2,6-Dimethoxyisonicotinic acid. The synthesis of chemical compounds can be hazardous and should only be performed by trained professionals in a controlled laboratory setting.
However, I can provide you with general information about this compound, its properties, and its applications based on publicly available data. This information is for educational and research purposes only and is not an endorsement or instruction for its synthesis.
This compound is a chemical compound that belongs to the class of substituted pyridines. It is a derivative of isonicotinic acid with two methoxy groups at the 2 and 6 positions.
Chemical Properties:
| Property | Value |
| Chemical Formula | C8H9NO4 |
| Molar Mass | 183.16 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many organic solvents |
Applications in Research:
This compound and its derivatives are of interest in medicinal chemistry and drug development. They can serve as building blocks or intermediates in the synthesis of more complex molecules with potential biological activity. For example, they have been investigated in the context of:
-
Antiviral agents: Some pyridine derivatives have shown promise as inhibitors of viral replication.
-
Anticancer research: Certain compounds containing the pyridine scaffold have been studied for their potential to inhibit cancer cell growth.
-
Agrochemicals: Pyridine derivatives are also used in the development of new herbicides and pesticides.
The following diagram illustrates the general workflow for the chemical synthesis of a target molecule, which is a fundamental process in drug discovery and development.
Caption: A generalized workflow for chemical synthesis.
It is important to note that the specific reaction conditions, such as temperature, pressure, catalysts, and solvents, are critical for the successful and safe synthesis of any chemical compound. These parameters are determined through careful research and development by experienced chemists.
HPLC analysis method for 2,6-Dimethoxyisonicotinic acid
An Application Note and Protocol for the HPLC Analysis of 2,6-Dimethoxyisonicotinic Acid
Application Note
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. As with many isonicotinic acid derivatives, its purity and quantification are critical for its use in drug development and other scientific applications.[1] High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust method for the analysis of such compounds.[2] This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
The proposed method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and a low pH aqueous buffer. The acidic mobile phase is intended to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention on the non-polar stationary phase.[3] UV detection is employed for quantification. This method is designed to serve as a starting point for researchers and scientists to develop and validate a robust analytical procedure for this compound.
Chromatographic Conditions (Proposed)
A summary of the proposed HPLC conditions is provided in the table below. These parameters are based on common practices for the analysis of related acidic and aromatic compounds and should be optimized for specific instrumentation and sample matrices.[3][4][5]
| Parameter | Proposed Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient (for method development) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (or determined by UV scan) |
| Sample Diluent | Mobile Phase or a 50:50 mixture of Acetonitrile:Water |
Experimental Workflow
The general workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: A generalized workflow for the HPLC analysis of this compound.
Experimental Protocol
This protocol provides a step-by-step guide for the HPLC analysis of this compound based on the proposed chromatographic conditions.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Water (HPLC grade or Milli-Q)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm or 0.22 µm)
-
HPLC vials
2. Instrument and Apparatus
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).
4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to appropriate concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Preparation of Sample Solutions
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of sample diluent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.
6. HPLC System Setup and Analysis
-
Set up the HPLC system with the specified column and mobile phases.
-
Purge the pump with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detection wavelength to 275 nm.
-
Create a sequence of injections including blanks, standard solutions, and sample solutions.
-
Inject the solutions and collect the chromatograms.
7. Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Method Development and Optimization Considerations
The provided method is a starting point and may require optimization for specific applications.
-
Mobile Phase pH: The use of an acidic modifier like formic acid is crucial for good peak shape.[3] If peak tailing is observed, adjusting the pH further below the pKa of the analyte may be necessary.[3]
-
Organic Solvent: While acetonitrile is proposed, methanol can also be evaluated as the organic modifier, as it may offer different selectivity.[6]
-
Gradient Elution: For complex samples or for initial method development, a gradient elution can be employed to determine the optimal mobile phase composition.[7] A typical scouting gradient might run from 5% to 95% acetonitrile over 10-20 minutes.[6]
-
Column Selection: While a C18 column is a good starting point, other reversed-phase columns like C8 or phenyl-hexyl may provide different selectivity for the analyte and any impurities.[8]
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol: Purification of 2,6-Dimethoxyisonicotinic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dimethoxyisonicotinic acid is a substituted pyridine derivative with potential applications in pharmaceutical research and development. The purity of such compounds is critical for obtaining reliable experimental data and ensuring the safety and efficacy of potential drug candidates. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[2] The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.[1][2] This application note provides a detailed protocol for the purification of this compound by recrystallization.
Data Presentation
The selection of an appropriate solvent is crucial for a successful recrystallization.[2][3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] The solubility of this compound in various common laboratory solvents is summarized in Table 1.
Table 1: Solubility of this compound in Various Solvents.
| Solvent | Solubility |
|---|---|
| N,N-Dimethylformamide | Very soluble[4] |
| Methanol | Soluble[4] |
| Glacial Acetic Acid | Sparingly soluble[4] |
| Chloroform | Very slightly soluble[4] |
| Water | Practically insoluble[4] |
Based on the solubility data, a methanol-water solvent system is a suitable choice for the recrystallization of this compound. The compound is soluble in hot methanol, and the addition of water as an anti-solvent will decrease its solubility and promote crystallization upon cooling.
Table 2: Hypothetical Purity Analysis Before and After Recrystallization.
| Sample | Purity (by HPLC) | Melting Point (°C) |
|---|---|---|
| Crude this compound | 95.2% | 150-154 |
| Recrystallized this compound | >99.5% | 152-156[4] |
Experimental Protocol
This protocol details the steps for the purification of this compound using a methanol-water solvent system.
3.1. Materials and Equipment
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Watch glass
3.2. Recrystallization Workflow
Caption: A flowchart of the recrystallization process.
3.3. Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
On a hot plate, heat methanol in a separate beaker.
-
Add the minimum amount of hot methanol to the Erlenmeyer flask containing the crude solid to dissolve it completely with stirring.[2]
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place it on top of a clean, pre-warmed Erlenmeyer flask.
-
Pour the hot solution through the filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Heat deionized water in a separate beaker.
-
Slowly add hot water dropwise to the hot methanolic solution until the solution becomes slightly cloudy (the point of saturation).
-
Add a few more drops of hot methanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
-
Crystal Collection:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold methanol-water filtrate.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still on, wash the crystals with a small amount of cold methanol-water mixture to remove any remaining soluble impurities from the surface of the crystals.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the crystals to a clean, pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a low temperature.
-
-
Purity Assessment:
-
Once the crystals are dry, weigh them to determine the yield.
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.[2]
-
For a more quantitative assessment, analyze the purity of the recrystallized sample by High-Performance Liquid Chromatography (HPLC).
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin. Keep it away from open flames and hot surfaces.
-
Use caution when working with hot plates and hot glassware.
By following this protocol, researchers can effectively purify this compound, ensuring the high quality of the compound for subsequent applications in research and drug development.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 2,6-Dimethoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,6-dimethoxyisonicotinic acid. The protocols outlined below are intended to guide researchers in obtaining high-quality ¹H and ¹³C NMR spectra for structural verification and purity assessment. This guide covers sample preparation, instrument parameters for data acquisition, and post-acquisition data processing.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Accurate structural elucidation and purity confirmation are critical for its use in research and development. NMR spectroscopy is a powerful analytical technique for determining the chemical structure of organic molecules. This protocol details the steps for acquiring one-dimensional ¹H and ¹³C NMR spectra, which are fundamental for the characterization of this compound.
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-resolution NMR spectra. The following steps outline the recommended procedure for preparing a sample of this compound.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR experiments.[1][2]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve carboxylic acids and its relatively high boiling point. Alternatively, deuterated chloroform (CDCl₃) can be used if the compound is sufficiently soluble.[1][3]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]
-
Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. A clear, homogeneous solution is necessary for high-quality spectra.[1]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Avoid introducing any particulate matter into the tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[4] Alternatively, the residual solvent peak can be used as a secondary reference (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).[5]
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Suggested Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16 - 64 |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 4.0 s |
| Spectral Width (sw) | 20 ppm |
| Temperature | 298 K |
Table 2: ¹³C NMR Acquisition Parameters
| Parameter | Suggested Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 - 4096 |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time (aq) | 1.0 - 2.0 s |
| Spectral Width (sw) | 240 ppm |
| Temperature | 298 K |
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the transformed spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to correct for any baseline distortions.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift value.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Predicted Spectral Data
Based on the structure of this compound and typical chemical shift values for similar functional groups, the following spectral data are expected.[6][7][8]
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Singlet (broad) | 1H | -COOH |
| ~6.5 - 6.7 | Singlet | 2H | Aromatic H (H3, H5) |
| ~3.9 - 4.1 | Singlet | 6H | -OCH₃ |
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | -COOH |
| ~160 - 165 | C2, C6 |
| ~145 - 150 | C4 |
| ~100 - 105 | C3, C5 |
| ~55 - 60 | -OCH₃ |
Advanced NMR Experiments
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are recommended.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons.[9]
Caption: Logical flow for structural analysis using NMR.
Conclusion
This protocol provides a comprehensive guide for the NMR spectroscopic analysis of this compound. Adherence to these guidelines for sample preparation, data acquisition, and processing will facilitate the acquisition of high-quality spectra, enabling accurate structural confirmation and purity assessment, which are essential for its application in research and drug development.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Dimethoxyisonicotinic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxyisonicotinic acid, a derivative of isonicotinic acid, presents a versatile and privileged scaffold in the field of medicinal chemistry. Its unique structural features, including a pyridine core with methoxy and carboxylic acid functional groups, offer multiple points for chemical modification, making it an attractive starting point for the design of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound in drug design, with a focus on its potential as an anti-inflammatory and anti-cancer agent. Detailed experimental protocols and data are provided to guide researchers in utilizing this promising scaffold.
The pyridine ring is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets. The addition of methoxy groups at the 2 and 6 positions can influence the molecule's electronic properties, lipophilicity, and metabolic stability, while the carboxylic acid at the 4-position provides a convenient handle for further chemical elaboration and can act as a key interacting group with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for consideration during the initial stages of drug design and development.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | White or off-white powder or crystalline powder | [2] |
| Melting Point | 152°C - 156°C | [2] |
| Boiling Point | 390.6°C at 760 mmHg | [2] |
| Density | 1.279 g/cm³ | [2] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |
| XLogP3 | 1 | [2] |
Applications in Drug Design
The structural motif of this compound has been explored for its potential in developing novel therapeutics, primarily in the areas of oncology and inflammatory diseases.
Anti-Cancer Applications: Tubulin Polymerization Inhibition
One of the promising anti-cancer strategies involving derivatives of this compound is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Several studies have highlighted the potential of pyridine derivatives as tubulin polymerization inhibitors.
While specific IC₅₀ values for direct derivatives of this compound are not widely published, the isonicotinic acid scaffold has shown promise. For instance, various heterocyclic compounds incorporating a pyridine ring have demonstrated potent tubulin polymerization inhibitory activity.
Quantitative Data on Related Tubulin Polymerization Inhibitors:
The following table summarizes the tubulin polymerization inhibitory activity of various pyridine and other heterocyclic derivatives, providing a rationale for exploring this compound for this purpose.
| Compound Class | Example Compound | Target Cancer Cell Line | IC₅₀ (Tubulin Polymerization) | Reference |
| Indole-based TMP analogues | Compound 6v | T47D (Breast Cancer) | Not specified for polymerization, but 0.04 µM for cell growth inhibition | [3] |
| Arylthioindole derivatives | Compound 1k | MCF-7 (Breast Cancer) | 0.58 µM | [3] |
| 2-Anilinopyridyl-linked oxindoles | Compound 7f | A549 (Lung Cancer) | 2.04 µM | [4] |
| Dihydropyridines | Compound 4c | MDA-MB-231 (Breast Cancer) | 17 µM | [1] |
| Pyrrole-based compounds | EAPC-67, EAPC-70 | Breast and Lung Cancer | Inhibition observed, specific IC₅₀ not provided | [5] |
Anti-Inflammatory Applications: Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) signaling pathways are central regulators of inflammation. Derivatives of pyridine have been shown to modulate these pathways, suggesting a potential anti-inflammatory role for compounds derived from this compound.
Quantitative Data on Related Anti-Inflammatory Compounds:
The table below presents the anti-inflammatory activity of various isonicotinic acid derivatives, highlighting the potential of this scaffold.
| Compound | Assay | IC₅₀ | Reference |
| Isonicotinate of meta-aminophenol (Compound 5) | ROS inhibition in human blood cells | 1.42 µg/mL | [6] |
| Isonicotinate of para-aminophenol (Compound 6) | ROS inhibition in human blood cells | 8.6 µg/mL | [6] |
| Ibuprofen (Standard) | ROS inhibition in human blood cells | 11.2 µg/mL | [6] |
Experimental Protocols
Synthesis of this compound
Workflow for Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol (Hypothetical, based on related syntheses):
-
Esterification of 2,6-Dichloropyridine-4-carboxylic acid:
-
Suspend 2,6-dichloropyridine-4-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the methyl ester with an organic solvent.
-
Purify the product by column chromatography.
-
-
Methoxylation:
-
Dissolve the methyl 2,6-dichloropyridine-4-carboxylate in dry methanol.
-
Add a solution of sodium methoxide in methanol.
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
-
Hydrolysis:
-
Dissolve the crude methyl 2,6-dimethoxypyridine-4-carboxylate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
-
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Workflow for Tubulin Polymerization Assay:
Caption: Workflow for a turbidimetric tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized purified tubulin (>99% pure) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂) to a final concentration of 2-4 mg/mL.
-
Prepare a stock solution of the test compound (e.g., a derivative of this compound) in DMSO.
-
Prepare a GTP stock solution (100 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin solution to each well and incubate on ice for a short period.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to obtain polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the final extent of polymerization.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Anti-Inflammatory Assay (LPS-Induced Nitric Oxide Production in Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for Anti-Inflammatory Assay:
Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.
Detailed Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL), except for the negative control wells.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
-
Nitric Oxide Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent A and Griess reagent B in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Use a sodium nitrite solution to generate a standard curve.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value.
-
Signaling Pathways
Potential Inhibition of NF-κB and STAT3 Signaling
Derivatives of this compound may exert their anti-inflammatory effects by interfering with the NF-κB and STAT3 signaling pathways. These pathways are activated by various inflammatory stimuli, leading to the transcription of pro-inflammatory genes.
Caption: Potential inhibition of NF-κB and STAT3 signaling by this compound derivatives.
Conclusion
This compound represents a valuable scaffold for the development of novel anti-cancer and anti-inflammatory agents. Its chemical tractability and the established biological potential of the isonicotinic acid core make it an attractive starting point for medicinal chemistry campaigns. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of derivatives of this promising molecule. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of compounds derived from this scaffold for specific therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Dimethoxyisonicotinic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-dimethoxyisonicotinic acid as a versatile building block in organic synthesis, with a particular focus on its application in medicinal chemistry for the development of novel therapeutic agents. Detailed experimental protocols for the synthesis of a key derivative and its subsequent biological evaluation are provided to guide researchers in their drug discovery efforts.
Introduction
This compound is a substituted pyridine carboxylic acid that has garnered significant interest as a scaffold in the design and synthesis of biologically active molecules. Its rigid pyridine core, coupled with the electron-donating methoxy groups, influences the molecule's conformation and electronic properties, making it an attractive starting material for creating diverse chemical libraries. A notable application of this building block is in the development of tubulin polymerization inhibitors, a class of compounds with significant potential as anticancer agents. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in cancer cells.
Key Applications in Organic Synthesis
The primary utility of this compound in organic synthesis lies in the reactivity of its carboxylic acid functional group. This group readily undergoes a variety of chemical transformations, most notably amide bond formation, to generate a wide array of derivatives.
Amide Coupling Reactions: The carboxylic acid moiety can be efficiently coupled with a diverse range of primary and secondary amines to yield the corresponding amides. This reaction is fundamental to the construction of many biologically active compounds. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) are commonly employed to facilitate this transformation. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity.
Synthesis of a Bioactive Derivative: N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide
A representative application of this compound is in the synthesis of N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide, a compound that can be further evaluated for its biological activity, for instance, as a potential tubulin inhibitor.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add p-anisidine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide.
Data Presentation: Synthesis of N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide
| Parameter | Value |
| Starting Material | This compound |
| Reagent | p-Anisidine |
| Coupling Agent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Yield | Dependent on experimental execution |
| Purification | Silica Gel Column Chromatography |
Characterization Data (Hypothetical):
| Analysis | Result |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.25 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 6.80 (s, 2H, Pyridine-H), 4.05 (s, 6H, 2 x OCH₃), 3.80 (s, 3H, OCH₃) |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1660 (C=O stretch, amide I), 1605, 1510 (aromatic C=C stretch), 1240 (C-O stretch) |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₅H₁₆N₂O₄: 289.11; found: 289.12 |
Biological Evaluation: Tubulin Polymerization Inhibition Assay
Derivatives of this compound are often investigated for their ability to inhibit tubulin polymerization. A common method for this is an in vitro fluorescence-based assay.
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay.[1]
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound (e.g., N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide) dissolved in DMSO
-
Positive control (e.g., Nocodazole or Colchicine)
-
Vehicle control (DMSO)
-
96-well black microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin protein (e.g., 2 mg/mL) and GTP (1 mM) in General Tubulin Buffer with the fluorescent reporter.[1]
-
Add a small volume (e.g., 5 µL) of the test compound, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.[1]
-
To initiate polymerization, add the ice-cold tubulin reaction mix to each well.[1]
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths for the chosen fluorescent reporter.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC₅₀ value for the test compound by analyzing the dose-response relationship on the rate or extent of tubulin polymerization.
Data Presentation: Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |
| Test Compound | 0.1 | ||
| 1 | Calculated from dose-response curve | ||
| 10 | |||
| Positive Control | 10 | ||
| Vehicle Control | - | 0 | - |
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Synthetic workflow for N-(4-methoxyphenyl)-2,6-dimethoxyisonicotinamide.
Caption: Workflow for the biological evaluation of synthesized compounds.
Caption: Proposed signaling pathway for tubulin polymerization inhibitors.
References
Application Notes & Protocols: Cell-based Assays for 2,6-Dimethoxyisonicotinic Acid Derivatives
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays for the characterization of 2,6-dimethoxyisonicotinic acid derivatives. While publicly available data on the specific biological activities of this class of compounds are limited, their structural features suggest potential roles as modulators of critical cellular pathways.[1] Isonicotinic acid derivatives, for instance, have demonstrated a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1]
These application notes outline protocols for a tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific assays to elucidate potential mechanisms of action, such as the induction of apoptosis, inhibition of kinase activity, or modulation of inflammatory signaling pathways like NF-κB.[2][3] The provided protocols and data presentation templates are designed to serve as a robust framework for the initial biological evaluation of this promising compound class.
Cell Viability and Cytotoxicity Screening
A primary step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation. Tetrazolium-based assays like the MTT, MTS, and WST-1 assays are reliable, colorimetric methods for this purpose.[4] These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt to a colored formazan product.[5]
WST-1 Cell Viability Assay Protocol
The WST-1 assay is noted for its high sensitivity and a streamlined one-step procedure, making it suitable for high-throughput screening.
Materials:
-
96-well cell culture plates
-
WST-1 reagent
-
Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add the desired final concentrations to the wells. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Exposure: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Data Acquisition: Gently shake the plate to ensure a homogenous mixture. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength around 630 nm can be used to subtract background noise.[4]
Data Presentation: Cytotoxicity
The results can be used to calculate the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound that inhibits cell viability by 50%.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | A549 | 48 | 15.2 |
| Derivative B | A549 | 48 | 28.7 |
| Derivative C | A549 | 48 | > 100 |
| Staurosporine (Control) | A549 | 48 | 0.05 |
Experimental Workflow
Caption: Workflow for assessing cell viability using the WST-1 assay.
Apoptosis Detection Assay
If a derivative shows significant cytotoxicity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. The Annexin V assay is a widely used method to detect early-stage apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[6][7] Propidium Iodide (PI) is used concurrently to identify necrotic or late-stage apoptotic cells, which have compromised membrane integrity.[6]
Annexin V & PI Staining Protocol for Flow Cytometry
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate and allow them to adhere overnight.[6] Treat the cells with the this compound derivative at its IC₅₀ concentration for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.[7]
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analysis: Analyze the samples by flow cytometry within one hour.[8] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.[6]
Data Presentation: Apoptosis Induction
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Derivative A (IC₅₀) | 45.3 | 40.2 | 14.5 |
| Derivative B (IC₅₀) | 60.8 | 25.7 | 13.5 |
| Staurosporine (Control) | 15.6 | 65.4 | 19.0 |
Apoptosis Analysis Logic
Caption: Quadrant analysis for apoptosis detection via Annexin V/PI staining.
Kinase Inhibition Assay
Many small molecule drugs function by inhibiting protein kinases, which are key regulators of cellular processes.[9] If the structure of the this compound derivatives suggests potential interaction with ATP-binding sites, screening for kinase inhibition is a logical next step. Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are a common method.[10] A decrease in signal indicates higher kinase activity, as more ATP has been converted to ADP.[10]
General In Vitro Kinase Inhibition Protocol
Materials:
-
384-well plates
-
Target kinase and its specific substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[10]
-
ATP solution (at or near the Kₘ for the kinase)
-
Test compounds (derivatives)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Dilute the kinase, substrate, and ATP to their final desired concentrations in kinase buffer.[10]
-
Assay Setup: To the wells of a 384-well plate, add the kinase, substrate, and the test inhibitor.[10]
-
Pre-incubation: Allow the inhibitor and kinase to pre-incubate for 10-30 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution.[9]
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[10]
-
Detection: Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to controls and determine the IC₅₀ value.[10]
Data Presentation: Kinase Inhibition
| Compound | Target Kinase | IC₅₀ (µM) |
| Derivative D | EGFR | 0.85 |
| Derivative E | EGFR | 2.1 |
| Derivative D | VEGFR2 | 15.6 |
| Derivative E | VEGFR2 | 22.4 |
| Erlotinib (Control) | EGFR | 0.02 |
NF-κB (Nuclear Factor kappa B) Signaling Pathway Assay
The NF-κB signaling pathway is central to inflammation, immunity, and cell survival.[11] Its aberrant activation is linked to various diseases, including cancer and inflammatory disorders.[11] A common method to assess NF-κB activation is to measure the translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation with an agent like Tumor Necrosis Factor-alpha (TNF-α).[12] This can be quantified using high-content imaging.
NF-κB (p65) Translocation Protocol (High-Content Imaging)
Materials:
-
96-well imaging plates (black, clear bottom)
-
Cells (e.g., HeLa or A549)
-
TNF-α (or other stimulus)
-
Test compounds (derivatives)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include unstimulated and vehicle-stimulated controls.
-
Fix and Permeabilize: Wash the cells with PBS, fix with paraformaldehyde for 15 minutes, and then permeabilize for 10 minutes.
-
Immunostaining: Block non-specific binding, then incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI or Hoechst.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. Calculate the nuclear-to-cytoplasmic ratio to determine the extent of translocation and inhibition.
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 3. nuvisan.com [nuvisan.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Derivatization of 2,6-Dimethoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxyisonicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives for biological screening and the development of novel therapeutic agents. The derivatization of the carboxylic acid moiety is a key strategy to generate esters and amides, which can significantly modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of the parent molecule.
These application notes provide detailed protocols for the two primary modes of derivatization of this compound: amide coupling and esterification . The protocols are designed to be readily implemented in a standard laboratory setting.
Data Presentation: Representative Yields for Derivatization Reactions
The following table summarizes representative quantitative data for common derivatization reactions of carboxylic acids. The actual yields for the derivatization of this compound may vary depending on the specific substrate, reagents, and reaction conditions, and should be determined experimentally.
| Derivatization Method | Coupling/Activating Reagent | Base (if applicable) | Solvent | Typical Product Yield (%) | Typical Purity (%) | Reference |
| Amide Coupling | HATU | DIPEA | Isopropylacetate | 88 | 95 | [1] |
| Amide Coupling | HATU | TEA | DMF | 55 | Not Reported | [1] |
| Amide Coupling | EDC/HOBt | DIEA | DMF | High | High | [2] |
| Esterification (Active Ester) | SOCl₂ then N-hydroxysuccinimide | Triethylamine | THF | 84 | High | [3] |
| Esterification (Active Ester) | SOCl₂ then Pentafluorophenol | Triethylamine | THF | 97 | High | [3] |
| Esterification (Fischer) | Acid Catalyst (e.g., H₂SO₄) | N/A | Alcohol (e.g., Methanol) | Variable | Variable | [4] |
Experimental Protocols
Protocol 1: Amide Coupling via HATU-Mediated Activation
This protocol describes a general and highly efficient method for the formation of an amide bond between this compound and a primary or secondary amine using HATU as the coupling agent.[1]
Materials:
-
This compound (MW: 183.16 g/mol )[5]
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the desired amine (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the amine solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: Esterification via Acyl Chloride Formation
This protocol details the conversion of this compound to an ester through an acyl chloride intermediate. This method is particularly useful for forming esters with various alcohols, including those that may be less reactive under Fischer esterification conditions.[3]
Materials:
-
This compound (MW: 183.16 g/mol )[5]
-
Thionyl chloride (SOCl₂) (excess)
-
Anhydrous DMF (catalytic amount)
-
Desired alcohol (e.g., methanol, ethanol) (excess, can be used as solvent)
-
Anhydrous triethylamine (or other non-nucleophilic base)
-
Anhydrous solvent (e.g., THF, DCM, or the alcohol reactant)
-
Diethyl ether
Procedure:
-
Acyl Chloride Formation:
-
To a dry reaction flask, add this compound (1.0 eq).
-
Carefully add an excess of thionyl chloride.
-
Add a catalytic amount of anhydrous DMF.
-
Stir the mixture at room temperature. Gas evolution (SO₂ and HCl) will be observed. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion.
-
Once the reaction is complete (cessation of gas evolution and dissolution of the solid acid), remove the excess thionyl chloride under reduced pressure. The resulting solid is the acyl chloride hydrochloride.
-
-
Ester Formation:
-
Suspend the crude acyl chloride hydrochloride in an anhydrous solvent (e.g., THF or the desired alcohol).
-
Cool the mixture in an ice bath.
-
Slowly add the desired alcohol (at least 1.1 eq, or use as the solvent) followed by the dropwise addition of triethylamine (2.2 eq) to neutralize the HCl and drive the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation to obtain the desired ester derivative.
-
Mandatory Visualizations
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Signaling Pathway for Amide Bond Formation
Caption: Signaling pathway of a typical amide coupling reaction.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dimethoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2,6-dimethoxyisonicotinic acid, a valuable building block in pharmaceutical and agrochemical research. The described two-step synthetic route offers a scalable and efficient method starting from readily available materials.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid. The subsequent step is a nucleophilic aromatic substitution reaction where the chloro groups are displaced by methoxy groups using sodium methoxide.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid
This protocol details the chlorination of citrazinic acid to produce the key intermediate, 2,6-dichloroisonicotinic acid.
Materials and Equipment:
-
Citrazinic acid
-
Phosphorus oxychloride (POCl₃)
-
Tetraethylammonium chloride (Et₄NCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
-
Large reaction vessel with mechanical stirrer, reflux condenser, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, suspend citrazinic acid (1.00 eq) and tetraethylammonium chloride (1.00 eq) in an excess of phosphorus oxychloride (approx. 3 mL per gram of citrazinic acid).
-
Heat the reaction mixture to 130°C and maintain this temperature for 18 hours with continuous stirring.
-
Increase the temperature to 145°C and continue the reaction for an additional 2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring to quench the excess phosphorus oxychloride.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction mixture).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
The crude 2,6-dichloroisonicotinic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white solid.
Step 2: Synthesis of this compound from 2,6-Dichloroisonicotinic Acid
This protocol describes the nucleophilic substitution of the chloro groups with methoxy groups.
Materials and Equipment:
-
2,6-Dichloroisonicotinic acid
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Large reaction vessel with mechanical stirrer, reflux condenser, and heating mantle
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a large reaction vessel, dissolve 2,6-dichloroisonicotinic acid (1.0 eq) in anhydrous methanol.
-
Carefully add sodium methoxide (a slight excess, e.g., 2.2 - 2.5 eq) portion-wise to the solution while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of hydrochloric acid until the pH is approximately 7.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Add deionized water to the residue to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
Purification:
The crude this compound can be purified by recrystallization from hot water or an ethanol/water mixture to afford a crystalline solid.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
Quantitative Data Summary
The following tables summarize the typical quantitative data for each step of the synthesis.
Table 1: Synthesis of 2,6-Dichloroisonicotinic Acid
| Parameter | Value | Reference |
| Starting Material | Citrazinic Acid | [1] |
| Key Reagents | POCl₃, Et₄NCl | [1] |
| Reaction Temperature | 130°C, then 145°C | [1] |
| Reaction Time | 20 hours | [1] |
| Typical Yield | ~89% | [1] |
| Appearance | White solid | [1] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloroisonicotinic Acid | Internal Protocol |
| Key Reagents | Sodium Methoxide, Methanol | Internal Protocol |
| Reaction Temperature | Reflux (~65°C) | Internal Protocol |
| Reaction Time | 8-12 hours | Internal Protocol |
| Typical Yield | > 90% | Internal Protocol |
| Appearance | Crystalline solid | Internal Protocol |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Sodium methoxide (NaOMe): Corrosive and flammable solid. Reacts with water to produce flammable methanol and corrosive sodium hydroxide. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture and ignition sources.
-
Hydrochloric acid (HCl): Corrosive. Handle with appropriate PPE.
-
General: All manipulations should be carried out by trained personnel in a well-ventilated laboratory. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
References
Application Note & Protocol: Analytical Method Validation for 2,6-Dimethoxyisonicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dimethoxyisonicotinic acid is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol [1][2][3]. As with any compound intended for pharmaceutical or related applications, a validated analytical method is crucial for ensuring the quality, consistency, and reliability of test results[4][5]. This document provides a comprehensive guide to the validation of an analytical method for the quantification of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2)[6][7][8][9]. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[9][10][11].
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is fundamental for the development of an appropriate analytical method.
| Property | Value | Reference |
| CAS Number | 6274-82-4 | [1][2][3] |
| Molecular Formula | C8H9NO4 | [1][2][3] |
| Molecular Weight | 183.16 g/mol | [1][2][3] |
| Appearance | White or off-white powder or crystalline powder | [12] |
| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | [12] |
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Based on the properties of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for its quantification. The solubility in methanol makes it compatible with common reversed-phase HPLC mobile phases.
Experimental Protocol: HPLC Method Development and Validation
This protocol outlines the steps for the development and validation of a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (A common choice for initial development).
-
Reference standard of this compound (purity ≥ 98%).
-
HPLC grade methanol, acetonitrile, and water.
-
HPLC grade formic acid or phosphoric acid.
-
Calibrated analytical balance and volumetric flasks.
2. Chromatographic Conditions (Suggested Starting Point)
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (typically around the λmax of the analyte) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes (or until the analyte peak has eluted and the baseline is stable) |
3. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by accurately weighing and dissolving it in methanol to achieve a concentration within the calibration range. Further dilution with the mobile phase may be necessary.
4. Method Validation Protocol
The validation of the analytical method should be performed according to ICH Q2(R2) guidelines, assessing the following parameters[6][7][8][9][13].
4.1. System Suitability
Before starting the validation, the suitability of the chromatographic system must be verified. This is done by injecting the same standard solution multiple times (e.g., n=6) and evaluating parameters like peak area repeatability, theoretical plates, and tailing factor.
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
4.2. Specificity
Specificity demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[10][13].
-
Procedure:
-
Analyze a blank sample (mobile phase).
-
Analyze a placebo sample (if applicable, containing all excipients except the active ingredient).
-
Analyze the this compound standard solution.
-
Analyze a sample solution.
-
If available, analyze samples containing known impurities.
-
-
Acceptance Criteria: The peak for this compound in the sample chromatogram should be pure and free from interference from the blank, placebo, and any known impurities. Peak purity analysis using a photodiode array (PDA) detector is recommended.
4.3. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range[14].
-
Procedure: Prepare and inject at least five to six concentrations of the reference standard covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Data Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999[15].
-
The y-intercept should be insignificant (e.g., less than 2% of the response at 100% concentration).
-
4.4. Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[9][10].
-
Procedure: The range is confirmed by the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The specified range should meet the acceptance criteria for linearity, accuracy, and precision.
4.5. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value[13].
-
Procedure: Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with known amounts of the reference standard.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4.6. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[4].
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: The analysis should be performed by a different analyst, on a different day, and/or with a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
4.7. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[10].
-
Procedure: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[10].
-
Procedure: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The determined LOQ should be verified for precision and accuracy.
4.8. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[6].
-
Procedure: Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
pH of the mobile phase (if applicable).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Data Presentation
All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and review.
Table 2: Summary of Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| Level 1 | ... | ... |
| Level 2 | ... | ... |
| Level 3 | ... | ... |
| Level 4 | ... | ... |
| Level 5 | ... | ... |
| Regression Analysis | Value | |
| Correlation Coefficient (r²) | ||
| Slope | ||
| Y-intercept |
Table 3: Summary of Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 80% | ... | ... | ... | ... |
| 100% | ... | ... | ... | ... |
| 120% | ... | ... | ... | ... |
Table 4: Summary of Precision Data
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | % RSD |
| Repeatability | ||||||||
| Peak Area | ... | ... | ... | ... | ... | ... | ... | ... |
| Intermediate Precision | ||||||||
| Analyst 1 / Day 1 | ... | ... | ... | ... | ... | ... | ... | ... |
| Analyst 2 / Day 2 | ... | ... | ... | ... | ... | ... | ... | ... |
Table 5: Summary of LOD and LOQ
| Parameter | Method | Result (µg/mL) |
| LOD | Signal-to-Noise (3:1) | ... |
| LOQ | Signal-to-Noise (10:1) | ... |
Table 6: Summary of Robustness Data
| Parameter Varied | Modification | System Suitability | Result |
| Flow Rate | 0.9 mL/min | Pass/Fail | ... |
| 1.1 mL/min | Pass/Fail | ... | |
| Column Temperature | 25 °C | Pass/Fail | ... |
| 35 °C | Pass/Fail | ... |
Visualizations
Analytical Method Validation Workflow
Caption: Workflow for the development and validation of an analytical method.
Relationship of Validation Parameters
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H9NO4 | CID 235752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 6274-82-4 | this compound - Synblock [synblock.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. wjarr.com [wjarr.com]
- 6. m.youtube.com [m.youtube.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. fda.gov [fda.gov]
- 12. echemi.com [echemi.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. youtube.com [youtube.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethoxyisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethoxyisonicotinic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the primary synthetic route from 2,6-dichloroisonicotinic acid.
| Issue | Potential Cause | Recommended Action |
| Low or No Yield of this compound | Incomplete reaction: Insufficient reaction time, low temperature, or inadequate amount of sodium methoxide. | - Ensure the reaction is refluxed for a sufficient duration (e.g., 3 hours or more).- Maintain the appropriate reaction temperature (reflux).- Use a sufficient excess of sodium methoxide. |
| Degradation of starting material or product: Presence of water, leading to hydrolysis of the dichloro-precursor or the methoxylated product. | - Use anhydrous methanol and ensure all glassware is thoroughly dried.- Handle sodium methoxide in a dry atmosphere (e.g., under nitrogen or in a glovebox) to prevent moisture absorption. | |
| Poor quality of reagents: Impure 2,6-dichloroisonicotinic acid or decomposed sodium methoxide. | - Verify the purity of the starting materials using appropriate analytical techniques (e.g., NMR, melting point).- Use freshly opened or properly stored sodium methoxide. | |
| Presence of 2-Chloro-6-methoxyisonicotinic Acid Impurity | Incomplete methoxylation: Insufficient sodium methoxide, shorter reaction time, or lower reaction temperature. | - Increase the molar equivalent of sodium methoxide.- Extend the reaction time.- Ensure the reaction is maintained at a consistent reflux temperature. |
| Steric hindrance: The second substitution may be slower than the first. | - While inherent to the molecule, optimizing reaction conditions (time, temperature, reagent excess) can drive the reaction to completion. | |
| Formation of Methyl 2,6-Dimethoxyisonicotinate | Esterification of the carboxylic acid: The reaction is carried out in methanol, which can lead to ester formation under certain conditions, especially with prolonged reaction times at high temperatures. | - After the methoxylation is complete, perform a subsequent hydrolysis step by adding water and a base (e.g., NaOH or KOH) and heating to convert the ester back to the carboxylic acid. |
| Product is difficult to purify/isolate | Presence of multiple byproducts: A combination of incomplete methoxylation, hydrolysis, and other side reactions. | - Optimize the reaction conditions to minimize byproduct formation.- Employ purification techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water).[1][2][3] |
| Product is an oil or does not crystallize: Presence of impurities hindering crystallization. | - Attempt to purify the crude product by column chromatography before crystallization.- Try different solvent systems for recrystallization. | |
| Decarboxylation of the Product | High reaction temperatures for extended periods: Carboxylic acids, especially those with activating groups, can decarboxylate at elevated temperatures. | - Avoid unnecessarily high temperatures or prolonged heating during the reaction and work-up. While this is a potential side reaction for some carboxylic acids, it is less commonly reported for this specific synthesis under standard conditions.[4][5][6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented synthetic route involves the nucleophilic substitution of 2,6-dichloroisonicotinic acid with sodium methoxide in methanol. This reaction proceeds in two steps, with the initial formation of 2-chloro-6-methoxyisonicotinic acid as an intermediate.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to standards of the starting material, the mono-methoxylated intermediate, and the final product, you can determine the extent of the reaction.
Q3: What is the typical yield for the synthesis of this compound from 2,6-dichloroisonicotinic acid?
A3: While specific yields can vary depending on the exact reaction conditions and scale, a total yield of around 50% for the combined methoxylation and subsequent processing steps has been reported in the synthesis of analogous compounds.[9] The precursor, 2,6-dichloroisonicotinic acid, can be synthesized from citrazinic acid in high yield (around 89%).
Q4: What are the key safety precautions to take during this synthesis?
A4: Sodium methoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be performed in a well-ventilated area. Methanol is flammable and toxic.
Q5: Can I use other methoxylating agents besides sodium methoxide?
A5: While sodium methoxide is the most common reagent, other strong bases in methanol could potentially be used. However, the efficacy and side reaction profile would need to be evaluated for each specific reagent.
Q6: My final product contains the mono-substituted impurity, 2-chloro-6-methoxyisonicotinic acid. How can I remove it?
A6: Purification can be achieved through recrystallization.[1][2][3] Exploiting the potential differences in solubility between the di-methoxy and chloro-methoxy compounds in a suitable solvent system can lead to the isolation of the pure desired product. Multiple recrystallizations may be necessary. Alternatively, preparative HPLC could be employed for separation.
Experimental Protocols
Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid
This protocol is a common method for preparing the starting material for the synthesis of this compound.
-
Materials:
-
Citrazinic acid
-
Tetraethylammonium chloride
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Crushed ice
-
-
Procedure:
-
Suspend citrazinic acid and tetraethylammonium chloride in an excess of phosphorus oxychloride.
-
Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.
-
After cooling to room temperature, slowly pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain 2,6-dichloroisonicotinic acid as a white solid.
-
-
Expected Yield: 89%
Visualizations
Caption: Synthetic pathway for this compound and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. youtube.com [youtube.com]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Decarboxylation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
2,6-Dimethoxyisonicotinic acid solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 2,6-Dimethoxyisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a compound with poor aqueous solubility. It is practically insoluble in water but exhibits solubility in some organic solvents.[1]
Q2: In which organic solvents is this compound soluble?
A2: Qualitative data indicates that this compound is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform.[1]
Q3: Why is this compound poorly soluble in water?
A3: The poor aqueous solubility is likely due to the presence of the non-polar methoxy groups and the aromatic pyridine ring, which make the overall molecule relatively hydrophobic. Although the carboxylic acid group can ionize, the overall hydrophobicity dominates in neutral aqueous solutions.
Q4: How can I improve the aqueous solubility of this compound?
A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound.[2][3] These include:
-
pH adjustment: As a carboxylic acid, its solubility is expected to increase significantly in alkaline pH due to the formation of a more soluble salt.
-
Salt formation: Preparing a salt of the carboxylic acid with a suitable counter-ion can substantially improve aqueous solubility.[4][5][6]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase solubility.[2]
-
Surfactants: The use of surfactants can aid in the solubilization of hydrophobic compounds.[7]
-
Solid dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.[7][8]
-
Particle size reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area, which can lead to a faster dissolution rate.[3]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound and provides systematic solutions.
Problem 1: The compound will not dissolve in my aqueous buffer.
-
Initial Check: Verify the pH of your buffer. This compound is a carboxylic acid and is expected to have low solubility in neutral or acidic aqueous solutions.
-
Solution 1: pH Adjustment:
-
Gradually increase the pH of your solution by adding a base (e.g., NaOH, KOH) dropwise. As the carboxylic acid group deprotonates to form a carboxylate salt, the solubility should increase. Monitor the pH and the dissolution of the solid.
-
-
Solution 2: Use of Co-solvents:
-
If pH adjustment is not suitable for your experiment, consider preparing your solution using a co-solvent system. Prepare a stock solution of the compound in a water-miscible organic solvent in which it is highly soluble (e.g., DMF or methanol) and then add this stock solution to your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your experiment.
-
-
Solution 3: Heating and Sonication:
-
Gently heating the solution while stirring or sonicating the sample can help to overcome the kinetic barriers to dissolution. However, be cautious about potential degradation of the compound at elevated temperatures. Always check for recrystallization upon cooling to room temperature.
-
Problem 2: I need to prepare a stock solution in an organic solvent, but it's not dissolving well.
-
Initial Check: Confirm the solvent you are using. While soluble in some organic solvents, its solubility can vary.
-
Solution 1: Try a Stronger Solvent:
-
If you are having difficulty in a solvent like methanol, try a stronger organic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), where solubility is expected to be higher.
-
-
Solution 2: Gentle Heating and Sonication:
-
As with aqueous solutions, applying gentle heat and/or sonication can aid in the dissolution process in organic solvents.
-
Problem 3: My compound precipitates out of solution over time.
-
Initial Check: Note the storage conditions (temperature, light exposure) and the composition of the solution.
-
Solution 1: Re-evaluate Solvent System:
-
The solution may be supersaturated. You may need to decrease the concentration or use a stronger solvent or co-solvent system to maintain stability.
-
-
Solution 2: pH Stability:
-
If you have adjusted the pH to dissolve the compound, ensure the pH of the solution remains stable over time. Absorption of atmospheric CO2 can lower the pH of alkaline solutions, potentially causing the free acid to precipitate. Consider using a buffer with sufficient capacity to maintain the desired pH.
-
-
Solution 3: Storage Conditions:
-
Store solutions at a constant temperature. Temperature fluctuations can affect solubility and lead to precipitation. For light-sensitive compounds, storage in amber vials is recommended.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Practically Insoluble[1] |
| N,N-Dimethylformamide (DMF) | Very Soluble[1] |
| Methanol | Soluble[1] |
| Glacial Acetic Acid | Sparingly Soluble[1] |
| Chloroform | Very Slightly Soluble[1] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve with known concentrations of the compound to determine the concentration of the sample.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific aqueous medium at that temperature.
Protocol 2: General Procedure for Solubility Enhancement using pH Adjustment
-
Dispersion: Suspend a known amount of this compound in a known volume of water or the desired aqueous buffer.
-
Titration: While stirring, slowly add a titrant of a suitable base (e.g., 0.1 M NaOH) dropwise.
-
Monitoring: Monitor the pH of the suspension continuously using a calibrated pH meter.
-
Observation: Observe the dissolution of the solid as the pH increases. The pH at which the compound completely dissolves can be recorded. Note that this will give an indication of the pH required for a certain concentration, not necessarily the equilibrium solubility at that pH.
-
Caution: Be aware that adding a high concentration of a strong base can significantly alter the ionic strength of the solution, which may also influence solubility.
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. ijrar.org [ijrar.org]
- 3. ijpsm.com [ijpsm.com]
- 4. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencebiology.org [sciencebiology.org]
Technical Support Center: 2,6-Dimethoxyisonicotinic Acid Crystallization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the crystallization conditions for 2,6-Dimethoxyisonicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
Issue 1: this compound Fails to Dissolve
-
Problem: The compound does not fully dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent may not be appropriate for this compound, or the solvent volume is insufficient.
-
Troubleshooting Strategies:
-
Solvent Selection: Based on known solubility data, N,N-Dimethylformamide (DMF) and methanol are good primary solvents.[1] Acetic acid can also be used, but the compound is only sparingly soluble.[1]
-
Increase Solvent Volume: Gradually add more of the selected hot solvent until the compound completely dissolves.
-
Elevate Temperature: Gently heat the solvent to increase the solubility of the acid. Be mindful of the solvent's boiling point.
-
Issue 2: "Oiling Out" Instead of Crystallization
-
Problem: Upon cooling, the compound separates as a liquid (oil) rather than forming solid crystals.
-
Possible Cause: This can occur if the solution is too concentrated, cooled too rapidly, or if impurities are present. The melting point of the compound might be lower than the temperature of the solution at supersaturation.[2]
-
Troubleshooting Strategies:
-
Re-heat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration.
-
Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, proceed with further cooling in an ice bath or refrigerator.
-
Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol) at an elevated temperature. Then, slowly add an anti-solvent (a solvent in which the compound is insoluble, such as water) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
Issue 3: No Crystal Formation Upon Cooling
-
Problem: The solution remains clear even after prolonged cooling, and no crystals precipitate.
-
Possible Cause: The solution may not be sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.
-
Troubleshooting Strategies:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: Introduce a tiny crystal of this compound to the solution to act as a template for crystal growth.
-
-
Increase Concentration: Gently evaporate some of the solvent to increase the concentration of the compound in the solution.
-
Reduce Temperature: If cooling at room temperature is unsuccessful, try cooling the solution in an ice bath or refrigerator.
-
Issue 4: Very Rapid Crystal Formation
-
Problem: Crystals form too quickly, often resulting in small, impure crystals.
-
Possible Cause: The solution is likely too supersaturated.
-
Troubleshooting Strategies:
-
Re-heat and Add Solvent: Reheat the solution to dissolve the crystals and add a small amount of additional solvent to reduce the supersaturation level before cooling again.[3]
-
Slower Cooling: Employ a slower cooling rate to allow for the formation of larger, more well-defined crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: Based on its solubility profile, methanol and N,N-Dimethylformamide (DMF) are good primary solvents as this compound is soluble to very soluble in them.[1] For an anti-solvent, water is a suitable choice as the compound is practically insoluble in it.[1] A methanol/water solvent system is a common and effective choice for the crystallization of polar organic molecules.
Q2: What is a suitable temperature for dissolving this compound?
A2: A suitable temperature would be near the boiling point of the chosen solvent to ensure complete dissolution in a minimal amount of solvent. For methanol, this would be around 60-65°C. For DMF, a higher temperature can be used, but care should be taken due to its high boiling point (153°C).
Q3: How can I improve the purity of my crystals?
A3: The key to high purity is slow crystal growth. This can be achieved by:
-
Ensuring the compound is fully dissolved before cooling.
-
Cooling the solution slowly.
-
Using the minimum amount of hot solvent necessary for dissolution.
-
If significant colored impurities are present, a charcoal treatment of the hot solution before filtration and cooling may be beneficial.
Q4: My crystallized product seems to be a different form than expected. Why?
A4: Some organic molecules can exist in different crystalline forms called polymorphs. A related compound, 2,6-dimethoxybenzoic acid, is known to exhibit polymorphism, where different crystallization conditions (e.g., solvent, cooling rate) can lead to different crystal forms.[4][5] While specific polymorphs for this compound are not detailed in the provided search results, it is a possibility to consider if unexpected crystal morphologies are observed.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| N,N-Dimethylformamide | Very Soluble[1] |
| Methanol | Soluble[1] |
| Glacial Acetic Acid | Sparingly Soluble[1] |
| Chloroform | Very Slightly Soluble[1] |
| Water | Practically Insoluble[1] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a small volume of methanol and heat the mixture gently (e.g., on a hot plate with stirring) to near the boiling point of the solvent.
-
Achieve Saturation: Continue adding small portions of hot methanol until the compound just completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Solvent/Anti-Solvent Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.
-
Addition of Anti-Solvent: While the solution is still hot, add water (the anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold methanol/water mixture for washing the crystals.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
References
2,6-Dimethoxyisonicotinic acid stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,6-dimethoxyisonicotinic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The chemical structure of this compound, featuring a pyridine ring, two methoxy groups, and a carboxylic acid, suggests potential susceptibility to several degradation pathways. The primary concerns are hydrolysis (both acid and base-catalyzed), oxidative degradation, and photodegradation. These pathways can be significantly influenced by experimental conditions such as pH, temperature, exposure to light, and the presence of oxidizing agents.[1]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain integrity, this compound should be stored as a solid in a cool, dry, and dark environment.[2] Using tightly sealed containers is crucial to protect the compound from atmospheric moisture and air. For solutions, it is highly recommended to prepare them fresh before use. If short-term storage of a stock solution is unavoidable, it should be kept at low temperatures (e.g., -20°C or -80°C) and be protected from light. Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products are not extensively documented in publicly available literature, the following are chemically plausible based on its structure:
-
Hydrolysis: The methoxy groups (-OCH₃) are susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 2-hydroxy-6-methoxyisonicotinic acid, and potentially the fully hydrolyzed 2,6-dihydroxyisonicotinic acid.
-
Oxidation: The pyridine ring and methoxy groups can be targets of oxidation, potentially leading to N-oxides, ring-opened products, or demethylation.[3]
-
Photodegradation: Exposure to UV light can induce reactions, leading to a variety of complex degradation products.[4]
Q4: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. Could this be due to degradation?
A4: Yes. The appearance of new or unexpected peaks in your chromatogram is a common indicator of compound degradation. To confirm this, you should compare the chromatogram of your aged or stressed sample with that of a freshly prepared, unstressed standard. Any peaks present in the stressed sample but absent in the control are likely degradation products. Performing forced degradation studies can help proactively identify these potential degradants.[1][5]
Troubleshooting Guides
Issue 1: Variability in Experimental Results
| Symptom | Possible Cause | Troubleshooting Action |
| Inconsistent bioactivity or analytical readings between experimental runs. | Compound Degradation: The compound may be degrading in your experimental medium or under your assay conditions (e.g., temperature, pH, light exposure). | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment. 2. Control Conditions: Ensure consistent pH, temperature, and light conditions across all experiments. Use amber vials or cover your containers with foil to protect from light. 3. Run a Control: Analyze a sample of your stock solution at the beginning and end of your experiment to check for degradation over the experimental timeframe. |
| Poor solubility or precipitation observed in aqueous buffers. | pH-Dependent Solubility: The compound is practically insoluble in water.[6] Its solubility is highly dependent on pH due to the carboxylic acid group. | 1. Adjust pH: To solubilize the compound, adjust the pH of your aqueous solution. As a carboxylic acid, it will be more soluble in basic conditions (pH > pKa) where it is deprotonated. 2. Use Co-solvents: If adjusting pH is not an option, consider using a minimal amount of a water-miscible organic co-solvent like DMSO or methanol.[7] However, ensure the co-solvent does not interfere with your experiment. |
Issue 2: Identifying Unknown Peaks in Chromatography
| Symptom | Possible Cause | Troubleshooting Action |
| New peaks appear in chromatograms of samples that have been stored or stressed. | Forced Degradation: The compound has degraded under specific stress conditions (acid, base, oxidation, heat, light). | 1. Systematic Stress Testing: Perform a forced degradation study (see protocol below) to intentionally generate degradation products under controlled conditions. 2. Peak Tracking: Compare the retention times of the unknown peaks in your sample with those generated during the forced degradation study. This helps in preliminary identification. 3. LC-MS/MS Analysis: Use a mass spectrometer coupled with your liquid chromatography to determine the mass-to-charge ratio (m/z) of the unknown peaks. This data is critical for proposing chemical structures for the degradation products.[8] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for establishing the inherent stability of a compound and developing stability-indicating analytical methods as mandated by ICH guidelines.[5][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for defined periods (e.g., 2, 6, 12, 24 hours) at a controlled temperature (e.g., 60°C).[1] Run a control sample (1 mL stock + 1 mL solvent) under the same conditions.
-
Acid Hydrolysis: Use 0.1 N HCl. After incubation, neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Use 0.1 N NaOH. After incubation, neutralize with an equivalent amount of 0.1 N HCl before analysis.[1]
-
Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature and protect it from light.
-
Thermal Degradation: Place the stock solution in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period. Keep a control sample wrapped in foil to shield it from light.[4]
-
3. Sample Analysis:
-
Analyze all stressed, neutralized, and control samples using a suitable analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[5]
-
Example HPLC Method (Starting Point):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength determined by a UV scan of the parent compound.
-
-
Compare the chromatograms to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active substance.[9]
Data Presentation
Table 1: Illustrative Forced Degradation Data
Disclaimer: The following data is for illustrative purposes only to demonstrate how to present results from a forced degradation study. Actual results may vary.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Parent Compound) | Number of Degradation Peaks |
| Control | 24 | 60 | < 1% | 0 |
| 0.1 N HCl | 24 | 60 | 15.2% | 2 |
| 0.1 N NaOH | 24 | 60 | 18.5% | 1 |
| 3% H₂O₂ | 24 | Room Temp | 9.8% | 3 |
| Thermal | 24 | 80 | 5.5% | 1 |
| Photolytic (UV) | 24 | Room Temp | 12.1% | 2 |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 6274-82-4 | this compound - Synblock [synblock.com]
- 3. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. echemi.com [echemi.com]
- 7. biomedres.us [biomedres.us]
- 8. sciencegate.app [sciencegate.app]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,6-Dimethoxyisonicotinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues with 2,6-Dimethoxyisonicotinic acid. The following information provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and a visual workflow to diagnose and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for an acidic compound like this compound is secondary interactions between the analyte and the stationary phase.[1][2] This is often exacerbated by an inappropriate mobile phase pH, which can lead to the ionization of the analyte and its interaction with residual silanol groups on the silica-based column packing.[3][4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. For an acidic analyte, a mobile phase pH close to or above its pKa will cause it to become ionized (anionic). This charged form can then interact strongly with any residual active sites on the stationary phase, leading to peak tailing.[3][4] To achieve a symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[5]
Q3: Can my sample solvent cause peak tailing?
A3: Yes, a mismatch between the sample solvent and the mobile phase can significantly distort the peak shape. If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak tailing. It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
Q4: When should I consider replacing my HPLC column?
A4: You should consider replacing your column if you observe persistent peak tailing across multiple analytes, a significant loss of resolution, or a sudden increase in backpressure that cannot be resolved by flushing.[1][3] Column degradation can result from exposure to harsh pH conditions or the accumulation of contaminants from the sample matrix. Using a guard column can help extend the life of your analytical column.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Quantitative Data Summary
| Parameter | Recommended Value/Action | Rationale |
| Mobile Phase pH | ~2.5 - 3.0 | To ensure the acidic analyte is in its neutral form and minimize secondary interactions with the stationary phase.[3][5] |
| Buffer Concentration | 10 - 50 mM | To maintain a stable pH and mask residual silanol interactions.[3][4] |
| Sample Solvent | Mobile Phase or Weaker | To prevent peak distortion caused by a strong sample solvent. |
| Column Type | C18 or C8, preferably end-capped | End-capped columns have fewer active silanol sites, reducing the potential for secondary interactions.[1] |
| Injection Volume | < 15 µL (typical) | To avoid column overload, which can lead to peak fronting or tailing. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to determine the optimal mobile phase pH to achieve a symmetrical peak shape for this compound.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid or formic acid
-
This compound standard
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A (pH 3.0): Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B (pH 4.0): Prepare a 20 mM phosphate buffer and adjust the pH to 4.0 with phosphoric acid.
-
Mobile Phase C (pH 5.0): Prepare a 20 mM phosphate buffer and adjust the pH to 5.0 with phosphoric acid.
-
Organic Modifier: HPLC grade acetonitrile.
-
-
Prepare Standard Solution:
-
Dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase Composition: 60% Aqueous Buffer (A, B, or C) : 40% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm (based on typical absorbance for isonicotinic acid derivatives)
-
Column Temperature: 30 °C
-
-
Analysis:
-
Equilibrate the column with Mobile Phase A for at least 15 minutes.
-
Inject the standard solution and record the chromatogram.
-
Repeat the equilibration and injection for Mobile Phase B and Mobile Phase C.
-
Compare the peak shape (tailing factor) from the three runs. The pH that provides the most symmetrical peak (tailing factor closest to 1.0) is optimal.
-
Protocol 2: Evaluation of Sample Solvent Effect
This protocol demonstrates the impact of the sample solvent on peak shape.
Materials:
-
Optimized mobile phase from Protocol 1
-
This compound standard
-
HPLC grade acetonitrile
-
HPLC grade water
Procedure:
-
Prepare Standard Solutions:
-
Standard 1 (in Mobile Phase): Dissolve this compound in the optimized mobile phase to a concentration of 100 µg/mL.
-
Standard 2 (in Strong Solvent): Dissolve this compound in 100% acetonitrile to a concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Use the optimized chromatographic conditions (column, mobile phase, flow rate, etc.) determined in Protocol 1.
-
-
Analysis:
-
Equilibrate the column with the optimized mobile phase.
-
Inject Standard 1 and record the chromatogram.
-
Inject Standard 2 and record the chromatogram.
-
Compare the peak shapes. A significant increase in peak tailing or distortion for Standard 2 indicates a detrimental sample solvent effect.
-
References
Technical Support Center: Analysis of 2,6-Dimethoxyisonicotinic Acid by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 2,6-Dimethoxyisonicotinic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | This compound is an acidic compound. Ensure the mobile phase pH is at least 2 units below its pKa to ensure it is in a single protonation state. A mobile phase containing 0.1% formic acid is a good starting point. |
| Column Overload | The sample concentration may be too high. Dilute the sample and reinject. |
| Secondary Interactions with Column | Residual silanol groups on the stationary phase can interact with the analyte. Use a column with end-capping or consider a phenyl-hexyl or embedded polar group (EPG) column. |
| Sample Solvent Mismatch | The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in the initial mobile phase composition is ideal. |
Problem 2: Low Sensitivity or No Signal for this compound
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Ionization Mode | As a carboxylic acid, this compound is best ionized in negative ion mode (ESI-). Ensure your mass spectrometer is set to detect negative ions. The [M-H]⁻ ion should be at m/z 182.1. |
| Suboptimal Source Parameters | Optimize source parameters such as capillary voltage, gas flow, and temperature to achieve the best signal for your specific instrument. |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the target analyte. Improve chromatographic separation or implement a more rigorous sample preparation procedure. |
| Analyte Degradation | Ensure the sample has been stored properly and prepare fresh standards and samples if degradation is suspected. |
Problem 3: Identification of Unexpected Peaks (Potential Impurities)
Workflow for Impurity Identification:
Caption: Workflow for the identification of unknown impurities.
Potential Process-Related Impurities:
Based on the likely synthesis of this compound via the oxidation of 2,6-lutidine followed by methoxylation, potential impurities include:
| Impurity Name | Chemical Structure | Theoretical m/z ([M-H]⁻) |
| 2-Methoxy-6-methylisonicotinic acid | C₈H₉NO₃ | 166.05 |
| 6-Hydroxy-2-methoxyisonicotinic acid | C₇H₇NO₄ | 168.03 |
| 2,6-Lutidine-N-oxide-4-carboxylic acid | C₈H₉NO₃ | 166.05 |
| Isonicotinic Acid | C₆H₅NO₂ | 122.03 |
Note: The presence of these impurities will depend on the specific synthetic route and purification steps employed.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for this compound in LC-MS?
In negative ion mode electrospray ionization (ESI-), you should primarily look for the deprotonated molecule [M-H]⁻ at an m/z of 182.1. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be at m/z 184.1.
Q2: What are common adducts I might see in the mass spectrum?
In addition to the primary ion, you may observe adducts, which are ions formed by the association of the analyte with other molecules. Common adducts include:
| Adduct | Ion Formula | m/z (Negative Mode) | m/z (Positive Mode) |
| Sodium | [M+Na-2H]⁻ / [M+Na]⁺ | 204.1 | 206.1 |
| Potassium | [M+K-2H]⁻ / [M+K]⁺ | 220.1 | 222.1 |
| Formate | [M+HCOO]⁻ | 228.1 | - |
| Acetonitrile | - | - | [M+ACN+H]⁺ = 225.1 |
Q3: What is a good starting point for an LC method for this compound?
A good starting point for a reversed-phase LC method would be:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
This method should provide good retention and peak shape for this polar, acidic compound.
Q4: How can I confirm the identity of a suspected impurity?
The most definitive way to confirm the identity of an impurity is to obtain a reference standard and compare its retention time and mass spectrum to the unknown peak in your sample. If a standard is not available, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to help determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the ion and the resulting fragmentation pattern can be compared to predicted fragmentation pathways for suspected structures.
Logical Flow for Troubleshooting:
Technical Support Center: 2,6-Dimethoxyisonicotinic Acid Reaction Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the reaction scale-up of 2,6-Dimethoxyisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from laboratory to industrial scale can present several challenges. These often include:
-
Exothermic Reaction Control: The synthesis may involve exothermic steps, which can be difficult to manage in large reactors, potentially leading to side reactions and safety hazards.
-
Reagent Addition and Mixing: Ensuring uniform mixing of reagents in a large volume is critical to avoid localized concentration gradients, which can lead to the formation of impurities.
-
Product Isolation and Purification: Crystallization and filtration, which are straightforward on a small scale, can become complex and time-consuming at a larger scale, potentially affecting yield and purity.
-
Impurity Profile: The types and quantities of impurities may differ between small- and large-scale synthesis due to variations in reaction conditions.
-
Material Handling and Safety: Handling large quantities of reagents and solvents requires stringent safety protocols and specialized equipment.
Q2: What are the likely side reactions to anticipate during the scale-up of this compound synthesis?
A2: While specific side reactions are highly dependent on the chosen synthetic route, common side reactions in the synthesis of substituted pyridines that could be relevant include:
-
Incomplete Reaction: Due to inefficient mixing or temperature control, the reaction may not go to completion, leaving starting materials in the final product.
-
Over-methylation/Demethylation: If methylating agents are used to introduce the methoxy groups, there is a risk of forming over-methylated byproducts or demethylation under certain conditions.
-
Hydrolysis of Intermediates: If the synthesis involves ester or nitrile intermediates, incomplete conversion or hydrolysis can lead to corresponding acid or amide impurities.
-
Formation of Positional Isomers: Depending on the synthetic strategy, there is a possibility of forming other isomers of the desired product.
Q3: How can I optimize the crystallization process for this compound on a large scale?
A3: Optimizing large-scale crystallization is crucial for achieving high purity and a desirable crystal form. Key parameters to consider include:
-
Solvent Selection: The choice of solvent or solvent mixture is critical for obtaining good crystal morphology and purity.
-
Cooling Rate: A controlled and optimized cooling profile is essential to promote the growth of uniform crystals and prevent the formation of fine particles or amorphous material.
-
Seeding: Introducing seed crystals can help control the crystal size distribution and prevent supersaturation issues.
-
Agitation: The stirring rate must be carefully controlled to ensure good heat and mass transfer without causing excessive crystal breakage.
-
Polymorphism: Be aware that this compound may exist in different polymorphic forms. The crystallization conditions will determine which form is obtained, and this can impact the product's physical properties.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during the scale-up of this compound synthesis.
Problem: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction closely using in-process controls (e.g., HPLC, TLC) to ensure it has gone to completion before work-up.- Re-evaluate reaction time and temperature for the larger scale. |
| Product Loss During Work-up | - Optimize extraction and washing procedures to minimize product loss in the aqueous layers.- Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the acidic product. |
| Sub-optimal Crystallization | - Perform solubility studies to identify the best solvent for crystallization.- Optimize the cooling profile and consider using seed crystals to improve crystallization efficiency. |
| Side Reactions | - Analyze the impurity profile to identify major byproducts.- Adjust reaction conditions (e.g., temperature, reagent stoichiometry, addition rate) to minimize the formation of these impurities. |
Problem: High Impurity Levels
| Potential Cause | Troubleshooting Step |
| Localized "Hot Spots" | - Improve agitation to ensure uniform temperature distribution throughout the reactor.- Control the rate of addition of exothermic reagents. |
| Poor Mixing | - Ensure the reactor is equipped with an appropriate stirrer for the scale and viscosity of the reaction mixture.- Optimize the stirring speed. |
| Contaminated Starting Materials | - Verify the purity of all starting materials and reagents before use. |
| Inefficient Purification | - Develop a robust purification method, which may include recrystallization, column chromatography, or other techniques.- For recrystallization, experiment with different solvent systems. |
Experimental Protocols
While a specific, universally applicable large-scale protocol is not available, a general workflow for the synthesis and purification of a substituted isonicotinic acid is provided below. This should be adapted and optimized for the specific requirements of this compound.
General Workflow for Synthesis of a Substituted Isonicotinic Acid
Technical Support Center: Interpreting Complex NMR Spectra of 2,6-Dimethoxyisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2,6-dimethoxyisonicotinic acid.
Predicted NMR Data
Due to the substitution pattern, the NMR spectrum of this compound presents a unique set of signals. Below is a summary of the predicted chemical shifts and multiplicities for both ¹H and ¹³C NMR spectra. These values are estimates and may vary depending on the solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| H-3, H-5 | ~6.8 - 7.2 | s | 2H | ~105 - 110 |
| -OCH₃ | ~3.9 - 4.1 | s | 6H | ~53 - 56 |
| -COOH | ~12.0 - 13.0 | br s | 1H | ~165 - 170 |
| C-2, C-6 | - | - | - | ~160 - 165 |
| C-4 | - | - | - | ~145 - 150 |
Frequently Asked Questions (FAQs)
Q1: Why do the two aromatic protons (H-3 and H-5) appear as a singlet instead of two separate signals?
Due to the symmetrical nature of this compound, the chemical environments of the protons at the C-3 and C-5 positions are identical. This magnetic equivalence results in them having the same chemical shift and appearing as a single resonance.
Q2: The carboxylic acid proton (-COOH) signal is very broad or not visible at all. What could be the reason?
The broadening or disappearance of the carboxylic acid proton signal is a common phenomenon and can be attributed to several factors:
-
Chemical Exchange: The acidic proton of the carboxylic acid group can undergo rapid exchange with residual water or other acidic protons in the NMR solvent.[1] If this exchange rate is on the NMR timescale, it leads to significant broadening of the peak.[1]
-
Solvent Effects: In protic deuterated solvents like methanol-d₄ or D₂O, the acidic proton will exchange with deuterium, causing the signal to disappear entirely.[1]
-
Concentration: At higher concentrations, intermolecular hydrogen bonding can also affect the exchange rate and lead to peak broadening.
To confirm the presence of the -COOH proton, you can add a drop of D₂O to your sample; the peak should disappear upon exchange.[2]
Q3: What are the expected chemical shifts for the methoxy groups?
The two methoxy groups at the C-2 and C-6 positions are also chemically equivalent and will appear as a single, sharp singlet integrating to six protons. The typical chemical shift range for methoxy groups on an aromatic ring is between 3.9 and 4.1 ppm.[3]
Q4: How can I confirm the carbon skeleton and the position of the substituents?
Two-dimensional (2D) NMR experiments are invaluable for unambiguous structure elucidation.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the aromatic proton signal and the C-3/C-5 carbon signal, and between the methoxy proton signal and the methoxy carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, you would expect to see correlations from the methoxy protons to the C-2/C-6 carbons and from the aromatic protons (H-3/H-5) to the C-2/C-6, C-4, and -COOH carbons.
-
COSY (Correlation Spectroscopy): While not as informative for this specific molecule due to the lack of proton-proton coupling in the aromatic ring, in more complex substituted pyridines, COSY is essential for identifying which protons are coupled to each other.[5]
Troubleshooting Guide
Problem 1: All my NMR signals are broad.
Broad signals can be a result of several issues:
-
Poor Solubility: this compound has limited solubility in non-polar solvents. Ensure you are using an appropriate solvent like DMSO-d₆ or methanol-d₄.[1] If the sample is not fully dissolved, you will observe broad lines.[1]
-
High Concentration: A highly concentrated sample can be viscous, leading to slower molecular tumbling and broader signals.[1] Try diluting your sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and sample are free from such contaminants.
Problem 2: My aromatic signals are overlapping with solvent or impurity peaks.
-
Change the Solvent: Switching to a different deuterated solvent can often shift the positions of your compound's signals relative to the residual solvent peak.[2] For example, spectra recorded in benzene-d₆ can show different chemical shifts compared to those in chloroform-d.[2]
-
Purify the Sample: If the overlapping signals are from impurities, re-purifying your compound via recrystallization or column chromatography is recommended.
Problem 3: The integrations of my peaks are not accurate.
-
Ensure Complete Relaxation: For quantitative analysis, ensure that the relaxation delay (d1) in your NMR acquisition parameters is sufficiently long (typically 5 times the longest T1 relaxation time) to allow all protons to fully relax between scans.
-
Baseline Correction: A poorly corrected baseline can lead to inaccurate integration. Manually re-process the spectrum and carefully adjust the baseline.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
To remove any particulate matter which can adversely affect the spectrum's resolution, filter the solution through a pipette with a glass wool plug directly into a clean, 5 mm NMR tube.
-
-
Acquisition Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering from -1 to 14 ppm.
-
Protocol 2: 2D NMR (HSQC and HMBC) Acquisition
For HSQC and HMBC experiments, use the standard pulse programs provided by the spectrometer software. The default parameters are often a good starting point, but optimization of the evolution delays for one-bond and long-range couplings may be necessary for the best results.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2,6-Dimethoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
2,6-Dimethoxyisonicotinic acid is a valuable building block in the synthesis of various pharmaceutical compounds. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a critical aspect of drug discovery and development. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Two principal pathways for the synthesis of this compound have been identified and evaluated:
-
Route 1: Oxidation and Esterification of 2,6-Lutidine. This multi-step approach begins with the readily available starting material 2,6-lutidine and proceeds through oxidation to form 2,6-pyridinedicarboxylic acid, followed by esterification and subsequent functional group manipulations to introduce the methoxy groups and the 4-carboxyl group.
-
Route 2: Methylation of Chelidamic Acid. This route utilizes chelidamic acid (2,6-dihydroxyisonicotinic acid) as the starting material, directly installing the two methoxy groups via an O-methylation reaction.
The selection between these routes will depend on factors such as the desired scale of synthesis, availability of starting materials and reagents, and tolerance for multi-step procedures versus direct functionalization.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: From 2,6-Lutidine | Route 2: From Chelidamic Acid |
| Starting Material | 2,6-Lutidine | Chelidamic Acid (2,6-Dihydroxyisonicotinic Acid) |
| Key Transformations | Oxidation, Esterification, Hydroxymethylation, Methylation | O-Methylation |
| Reported Overall Yield | Data not fully available for the complete sequence | Potentially high (specific data for this substrate is limited in readily available literature) |
| Product Purity | Requires purification at multiple stages | High, with appropriate purification |
| Reaction Conditions | Involves strong oxidizing agents and multi-step processing | Typically involves a methylating agent and a suitable base |
| Key By-products | Partially oxidized intermediates, over-oxidation products | Unreacted starting material, N-methylated byproducts (potentially) |
| Advantages | Readily available and inexpensive starting material | Potentially shorter and more direct route |
| Disadvantages | Multi-step synthesis, potentially harsh reaction conditions | Availability and cost of chelidamic acid may be a factor |
Synthesis Route Diagrams
Route 1: Conceptual Pathway from 2,6-Lutidine
Caption: Conceptual multi-step synthesis of this compound starting from 2,6-Lutidine.
Route 2: Conceptual Pathway from Chelidamic Acid
Caption: Direct synthesis of this compound via methylation of Chelidamic Acid.
Experimental Protocols
Route 1: Synthesis from 2,6-Lutidine (Multi-step)
This route involves several distinct synthetic transformations. Detailed experimental protocols for each key step are provided below, based on established chemical literature.
Step 1a: Oxidation of 2,6-Lutidine to Pyridine-2,6-dicarboxylic Acid
-
Materials: 2,6-Lutidine, Sodium Dichromate, Sulfuric Acid, Water.
-
Procedure: In a suitable reactor, a solution of sodium dichromate in water and sulfuric acid is prepared. 2,6-Lutidine is then added portion-wise to the oxidizing mixture while maintaining the temperature between 90-100°C. The reaction is typically continued for several hours. After completion, the reaction mixture is cooled, and the precipitated product, an orange-red crystalline solid complex, is filtered. The solid is then hydrolyzed by heating in water to liberate the free pyridine-2,6-dicarboxylic acid. The product is isolated by filtration, washed, and dried. A typical reported yield for this type of oxidation is around 75-80%.
Step 1b: Esterification to Dimethyl 2,6-pyridinedicarboxylate
-
Materials: Pyridine-2,6-dicarboxylic acid, Methanol, Sulfuric Acid (catalyst).
-
Procedure: Pyridine-2,6-dicarboxylic acid is suspended in an excess of methanol. A catalytic amount of concentrated sulfuric acid is carefully added. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). The excess methanol is removed under reduced pressure. The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the dimethyl ester.
Step 1c: Hydroxymethylation of Dimethyl 2,6-pyridinedicarboxylate
-
Materials: Dimethyl 2,6-pyridinedicarboxylate, Sulfuric Acid, Methanol, Hydrogen Peroxide (30%), Ferrous Sulfate.
-
Procedure: Dimethyl 2,6-pyridinedicarboxylate is dissolved in a mixture of methanol and a sulfuric acid solution. To this solution, hydrogen peroxide and a saturated solution of ferrous sulfate are added simultaneously at a controlled rate, maintaining the reaction temperature between 30-50°C. After the addition is complete, the reaction is stirred for a period to ensure completion. The product, dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate, can be isolated by extraction and purified by chromatography. A reported yield for a similar hydroxymethylation reaction is approximately 65.8%.[1]
Subsequent Steps: The conversion of the hydroxymethyl group to a methoxy group and subsequent selective hydrolysis of the ester at the 4-position to yield the final product would require further, carefully controlled steps which are not well-documented in readily available literature for this specific substrate. This highlights a significant challenge of this synthetic route.
Route 2: Synthesis from Chelidamic Acid (Direct Methylation)
This route is conceptually more direct but relies on the availability of chelidamic acid. The key transformation is the O-methylation of the two hydroxyl groups.
-
Materials: Chelidamic Acid (2,6-dihydroxyisonicotinic acid), a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate or sodium hydride), and an appropriate solvent (e.g., DMF or acetone).
-
General Procedure: Chelidamic acid is dissolved or suspended in a suitable anhydrous solvent. A base is added to deprotonate the hydroxyl groups. The methylating agent is then added, often dropwise, while controlling the reaction temperature. The reaction is monitored for completion. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography.
Conclusion
The synthesis of this compound can be approached from at least two distinct starting points. The route starting from 2,6-lutidine is a multi-step process that begins with an inexpensive and readily available material. However, it involves several transformations, including a challenging selective functionalization at the 4-position, and the overall efficiency may be limited.
The route starting from chelidamic acid is conceptually more direct, involving a key O-methylation step. While potentially more efficient in terms of step count, its practicality depends on the availability and cost of the starting material. Furthermore, the development of a robust and high-yielding methylation protocol that avoids side reactions would be crucial for the successful implementation of this route.
Researchers should carefully consider the factors of starting material availability, cost, required scale, and their own synthetic chemistry capabilities when choosing a route for the preparation of this important building block. Further process development and optimization would likely be required to translate either of these conceptual routes into a robust and scalable synthesis.
References
A Comparative Analysis of the Biological Activities of 2,6-Dimethoxyisonicotinic Acid and Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2,6-Dimethoxyisonicotinic acid and the well-established pharmacophore, isonicotinic acid. While isonicotinic acid and its derivatives have a long history of therapeutic application, particularly as antimicrobial and anti-inflammatory agents, the biological profile of this compound is less explored, with current research pointing towards its potential as a scaffold for potent anti-inflammatory compounds. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways to aid in research and drug development.
Executive Summary
Isonicotinic acid is a cornerstone in medicinal chemistry, most famously as the precursor to the first-line anti-tuberculosis drug, isoniazid. Its derivatives have demonstrated a broad spectrum of biological activities. In contrast, direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, derivatives bearing substitutions at the 2 and 6 positions of the isonicotinic acid core, particularly hydrazides, have been shown to possess significant anti-inflammatory properties. This guide aims to collate the existing data to provide a comparative overview and highlight areas for future investigation.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the available quantitative data for derivatives of both this compound and isonicotinic acid, focusing on their anti-inflammatory and antimicrobial activities. It is important to note that a direct comparison is challenging due to the limited data on this compound itself.
Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives
| Compound/Derivative | Assay | Target/Measurement | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Isonicotinate of meta-aminophenol | ROS Inhibition | Reactive Oxygen Species | 1.42 ± 0.1 | Ibuprofen | 11.2 ± 1.9[1][2] |
| 2,6-Disubstituted isonicotinic acid hydrazides | Not specified | Not specified | Enormous anti-inflammatory profile reported, specific IC50 not available | Not specified | Not specified[1] |
Table 2: Antimicrobial Activity of Isonicotinic Acid Derivatives
| Compound/Derivative | Organism | MIC (µg/mL) |
| Isonicotinic acid hydrazide derivatives | Mycobacterium tuberculosis | Some derivatives more active than isoniazid[3] |
| Isonicotinoylamino acid and dipeptide derivatives | Various bacteria | Specific antimicrobial activities reported[4] |
| Metal complexes of isonicotinic acid hydrazide | Various bacteria | Moderate antimicrobial activity[5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Anti-inflammatory Assay: Reactive Oxygen Species (ROS) Inhibition
This protocol outlines a common method for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of reactive oxygen species (ROS) from phagocytes.
-
Cell Preparation: Whole blood is collected from healthy human volunteers.
-
Assay Setup: A solution containing luminol (a chemiluminescent probe), the test compound (dissolved in a suitable solvent like DMSO), and diluted whole blood is prepared in a 96-well plate.
-
Stimulation: The reaction is initiated by adding a stimulant, such as zymosan opsonized with serum, to induce ROS production.
-
Measurement: The chemiluminescence, which is proportional to the amount of ROS produced, is measured over a period of time using a luminometer.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in chemiluminescence compared to a control (containing the solvent but no test compound). The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate a hypothetical signaling pathway for the anti-inflammatory action of isonicotinic acid derivatives and a general workflow for antimicrobial susceptibility testing.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTST Journal | SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES [ftstjournal.com]
A Comparative Analysis of the Cytotoxicity of 2,6-Dimethoxy-Substituted Aromatic Compounds and Isonicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various analogs related to 2,6-dimethoxy-substituted aromatic compounds and isonicotinic acid derivatives against several cancer cell lines. The data presented is compiled from recent studies and aims to offer an objective comparison to aid in drug discovery and development efforts.
Quantitative Cytotoxicity Data
The cytotoxic activity of the evaluated compounds is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound/Analog | Cell Line | IC50 (µM) | Reference Compound(s) | IC50 of Reference (µM) |
| Amide-based TMP Moiety Analogs | ||||
| Compound 6a | HepG2 (Liver Cancer) | 0.65 | SAHA, CA-4 | 2.91, 0.54 |
| Compound 6b | HepG2 (Liver Cancer) | 0.92 | SAHA, CA-4 | 2.91, 0.54 |
| Compound 6c | HepG2 (Liver Cancer) | 1.12 | SAHA, CA-4 | 2.91, 0.54 |
| 2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline Analogs | ||||
| Compounds 4a-e, 7a-d (Mean Range) | HepG2 (Liver Cancer) | 4.25 - 75.02 | - | - |
| Compounds 4a-e, 7a-d (Mean Range) | HeLa (Cervical Cancer) | 8.5 - 69.9 | - | - |
| Compounds 4a-e, 7a-d (Mean Range) | A549 (Lung Cancer) | 9.2 - 95.7 | - | - |
| Nicotinamide-based Diamide Analogs | ||||
| Compound 4d | NCI-H460 (Lung Cancer) | 4.07 ± 1.30 (µg/mL) | - | - |
| 2-Amino-4,6-diphenylnicotinonitrile Analogs | ||||
| Compound 3 | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 |
| Compound 3 | MCF-7 (Breast Cancer) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 |
| Curcumin Analog (DMCH) | ||||
| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone | SW620 (Colon Cancer) | 7.50 ± 1.19 (µg/mL) | - | - |
| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone | HT29 (Colon Cancer) | 9.80 ± 0.55 (µg/mL) | - | - |
Note: TMP is described as a moiety, which may refer to a trimethoxyphenyl group. SAHA (Suberoylanilide hydroxamic acid) and CA-4 (Combretastatin A-4) are known anticancer agents.
Experimental Protocols
The methodologies employed in the cited studies to assess the cytotoxicity of the analogs are detailed below.
In Vitro Cytotoxicity Assay (MTT Assay)
A frequently utilized method for assessing cell viability is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[1][2][3]
-
Cell Culture and Seeding: Cancer cell lines, such as HepG2, are cultured in appropriate media.[1] For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.[4]
-
Compound Treatment: After allowing the cells to adhere for 24 hours, they are treated with various concentrations of the synthesized amide-based compounds.[4] The concentrations tested can range from 6.25 to 100 µM.[4]
-
Incubation: The treated cells are incubated for a period of 72 hours.[4]
-
MTT Addition and Incubation: Following the treatment period, the culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well.[4] The plates are then incubated for an additional 2.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[4]
-
Data Analysis: The IC50 values, which represent the concentration of the compound that causes a 50% inhibition of cell growth, are then calculated from the dose-response curves.[1]
Signaling Pathways and Experimental Workflows
While specific signaling pathways for 2,6-Dimethoxyisonicotinic acid analogs were not detailed in the provided search results, a general workflow for the synthesis and cytotoxic evaluation of novel chemical compounds is a common theme. The following diagram illustrates this process.
Caption: Workflow for Synthesis and Cytotoxicity Evaluation of Novel Analogs.
In addition to the general workflow, some of the reviewed studies indicated that certain methoxy-containing compounds might induce cell death through apoptosis. For instance, the curcumin analog DMCH was found to upregulate pro-apoptotic proteins like Bax and Bad.[2] Another study on 2,6-dimethoxyhydroquinone derivatives suggested that their cytotoxic action is mediated by the generation of reactive oxygen species, specifically hydroxyl radicals.[5] The amide-based TMP moiety analog, compound 6a, was shown to cause cell cycle arrest at the G2/M phase and induce apoptosis.[1] These findings suggest that the mechanism of action for these types of compounds can be multifaceted.
References
- 1. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Cytotoxicity studies on some novel 2,6-dimethoxyhydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tubulin Polymerization Inhibitors: 2,6-Dimethoxyisonicotinic Acid in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2,6-Dimethoxyisonicotinic acid and other prominent tubulin polymerization inhibitors. While this compound has been identified as a cytotoxic agent that targets tubulin, quantitative data on its specific inhibitory potency is not widely available in public literature. This document, therefore, presents a qualitative comparison of its reported mechanism of action against well-characterized inhibitors, supplemented with available quantitative data for these established compounds.
Executive Summary
Tubulin polymerization is a cornerstone of cellular division, making it a prime target for anticancer drug development. Agents that disrupt microtubule dynamics can be broadly categorized as either inhibitors of polymerization (destabilizers) or stabilizers. This guide focuses on the former, comparing the emerging compound this compound with established inhibitors such as colchicine, vinca alkaloids, and combretastatin A-4.
This compound is reported to inhibit tubulin polymerization and is structurally related to colchicine and combretastatin A-4, suggesting it may bind to the colchicine-binding site on β-tubulin. This action induces apoptosis in cancer cells. However, a detailed quantitative comparison is challenging due to the limited availability of specific IC50 values for this compound. In contrast, extensive data exists for other inhibitors, providing a benchmark for evaluating potential new therapeutic agents.
Data Presentation: Comparative Performance of Tubulin Inhibitors
The following tables summarize the inhibitory concentrations (IC50) for tubulin polymerization and the cytotoxic effects on various cancer cell lines for several well-known tubulin inhibitors. This data provides a quantitative framework for understanding their potency.
Table 1: Inhibition of Tubulin Polymerization (in vitro)
| Compound | Binding Site | IC50 (µM) for Tubulin Polymerization | Reference(s) |
| This compound | Presumed Colchicine Site | Data not available | |
| Colchicine | Colchicine | 0.44 - 10.6 | [1][2][3] |
| Vincristine | Vinca | ~0.43 (concentration for 50% prevention of polymerization) | [4] |
| Combretastatin A-4 | Colchicine | 1.6 - 2.1 | [2] |
| Nocodazole | Colchicine | ~5 | [5] |
| Paclitaxel (Stabilizer) | Taxane | - (Promotes polymerization) | [6] |
Note: IC50 values can vary depending on the specific assay conditions, such as tubulin concentration and source.
Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference(s) | | :--- | :--- | :--- | :--- | | This compound | Data not available | Data not available | Data not available | | | Colchicine | MCF-7 | Breast | >50% decrease in viability at 4 days |[7] | | | HeLa | Cervical | ~100% lethal effect at 4 days |[7] | | | H-82 | Lung | ~100% lethal effect at 4 days |[7] | | | SKOV-3 | Ovarian | 37 nM |[8] | | Vincristine | L1210 | Murine Leukemia | 1 x 10⁻⁸ M (for 50% cell kill with constant exposure) |[9] | | | CEM | Human Leukemia | 10⁻⁷ M (for 50% growth reduction with 1-3 hr exposure) |[10] | | Paclitaxel | Various (8 lines) | Various | 2.5 - 7.5 nM (24h exposure) |[11][12] | | | A549 | Non-small cell lung | 1.35 nM |[13] | | | MDA-MB-231 | Breast (Triple-Negative) | Data available |[14] | | Combretastatin A-4 | BFTC 905 | Bladder | 2 - 4 nM |[15] | | | TSGH 8301 | Bladder | 2 - 4 nM |[15] | | | JAR | Choriocarcinoma | ~100 µM |[16][17] | | | HeLa | Cervical | ~1 µM |[16][17] | | Nocodazole | HeLa | Cervical | 49.33 ± 2.60 nM |[5] |
Note: IC50 values are highly dependent on the specific cell line, exposure time, and assay method.
Mechanism of Action and Signaling Pathways
Tubulin polymerization inhibitors disrupt the formation of microtubules, which are crucial for the mitotic spindle. This interference leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.
Signaling Pathway for Tubulin Polymerization Inhibitors
Caption: General signaling cascade initiated by tubulin polymerization inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of tubulin inhibitors.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in optical density resulting from the scattering of light by microtubules as they polymerize from soluble tubulin dimers.
a. Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
b. Method:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
c. Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the final polymer mass (plateau absorbance).
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the Vmax by 50%.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Step-by-step workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
a. Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
b. Method:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
a. Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
b. Method:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
c. Data Analysis:
-
Generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound presents an interesting scaffold for the development of novel tubulin polymerization inhibitors, particularly given its structural similarities to known colchicine-site binders. However, the lack of publicly available quantitative data on its biological activity makes a direct performance comparison with established drugs like colchicine, vinca alkaloids, and taxanes preliminary. The experimental protocols and comparative data for well-characterized inhibitors provided in this guide offer a framework for the systematic evaluation of this compound and other novel compounds targeting microtubule dynamics. Further research is necessary to elucidate its precise mechanism of action and quantify its potency to fully understand its therapeutic potential.
References
- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 6274-82-4 | this compound - Synblock [synblock.com]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged cytotoxic effect of colchicine released from biodegradable microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. plos.figshare.com [plos.figshare.com]
- 15. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,6-Dimethoxyisonicotinic Acid Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to extensive exploration of various heterocyclic scaffolds, with isonicotinic acid derivatives emerging as a promising class of compounds exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,6-dimethoxyisonicotinic acid derivatives, focusing on their potential as antimicrobial and anticancer agents. While research specifically targeting this substitution pattern is nascent, this document synthesizes available data on related isonicotinic acid hydrazides to extrapolate potential SAR trends and guide future research.
Unveiling the Pharmacological Potential: A Data-Driven Comparison
The core of understanding the SAR of any chemical series lies in the quantitative assessment of their biological activity. While specific comparative data for a series of this compound derivatives is limited in publicly available literature, we can draw parallels from studies on substituted isonicotinic acid hydrazides. The following table summarizes the antimicrobial activity of various isonicotinic acid hydrazide derivatives, highlighting how different substituents on the hydrazide moiety influence their efficacy. This data serves as a crucial starting point for predicting how modifications to a this compound backbone might impact activity.
| Compound ID | R Group (Substitution on Hydrazide) | Target Organism | Activity (MIC in µg/mL) |
| INH | H | Mycobacterium tuberculosis | 0.05 - 1.0 |
| Derivative 1 | 4-Chlorobenzylidene | Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 6.25 | ||
| Escherichia coli | 25 | ||
| Candida albicans | 50 | ||
| Derivative 2 | 4-Nitrobenzylidene | Staphylococcus aureus | 6.25 |
| Bacillus subtilis | 3.12 | ||
| Escherichia coli | 12.5 | ||
| Candida albicans | 25 | ||
| Derivative 3 | 4-Methoxybenzylidene | Staphylococcus aureus | 25 |
| Bacillus subtilis | 12.5 | ||
| Escherichia coli | 50 | ||
| Candida albicans | 100 |
Note: The data presented is a compilation from various studies on isonicotinic acid hydrazide derivatives and is intended to be illustrative of general SAR trends. The specific activity of 2,6-dimethoxy analogs may vary.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of isonicotinic acid derivatives is intricately linked to their structural features. The presence of the pyridine ring is crucial, and substitutions on this ring, such as the 2,6-dimethoxy groups, are expected to significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Key SAR insights from related isonicotinic acid hydrazides suggest:
-
The Hydrazone Linkage (-CO-NH-N=CH-): The hydrazone moiety is a critical pharmacophore. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, facilitating binding to target enzymes or receptors.
-
Substitution on the Aldehyde/Ketone Moiety (R group): The nature of the substituent on the benzylidene ring (or other aromatic/aliphatic groups) attached to the hydrazone nitrogen plays a pivotal role in determining the antimicrobial spectrum and potency.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring often enhance antimicrobial activity. This is likely due to an increase in the acidity of the N-H proton of the hydrazone, which may be important for target interaction.
-
Electron-donating groups (e.g., -OCH₃) tend to decrease the antimicrobial activity.
-
-
The Role of the 2,6-Dimethoxy Groups: While direct evidence is scarce, the introduction of two methoxy groups at the 2 and 6 positions of the isonicotinic acid ring is predicted to have the following effects:
-
Increased Lipophilicity: The methoxy groups will increase the overall lipophilicity of the molecule, which could enhance its ability to cross cell membranes of pathogens.
-
Electronic Effects: The electron-donating nature of the methoxy groups will increase the electron density on the pyridine ring. This could influence the pKa of the pyridine nitrogen and its ability to interact with biological targets.
-
Steric Hindrance: The presence of two bulky methoxy groups flanking the carboxyl group could influence the conformation of the molecule and its ability to fit into the active site of a target enzyme.
-
Further research is imperative to delineate the precise impact of the 2,6-dimethoxy substitution pattern on the biological activity of isonicotinic acid derivatives.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following sections outline standardized methodologies for the synthesis and antimicrobial evaluation of isonicotinic acid derivatives.
General Synthesis of N'-substituted-2,6-dimethoxyisonicotinohydrazide
The synthesis of this compound hydrazones typically follows a two-step procedure.
Step 1: Synthesis of this compound Hydrazide
-
Esterification: this compound is esterified, commonly using methanol in the presence of an acid catalyst (e.g., sulfuric acid), to yield methyl 2,6-dimethoxyisonicotinate. The reaction mixture is typically refluxed for several hours.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The mixture is refluxed for an extended period to afford this compound hydrazide. The product is usually isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
Step 2: Synthesis of N'-substituted-2,6-dimethoxyisonicotinohydrazones (Schiff Bases)
-
Condensation: this compound hydrazide is dissolved in a suitable solvent, such as ethanol or methanol.
-
An equimolar amount of the desired aldehyde or ketone is added to the solution.
-
A catalytic amount of glacial acetic acid is often added to facilitate the condensation reaction.
-
The reaction mixture is typically refluxed for several hours.
-
The resulting hydrazone often precipitates out of the solution upon cooling and can be purified by recrystallization.
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions
The field of this compound derivatives remains largely unexplored, presenting a fertile ground for future research. Key areas for investigation include:
-
Synthesis of a diverse library: A systematic synthesis of a series of this compound hydrazones with a wide variety of substituents on the aldehyde/ketone moiety is crucial to establish a robust SAR.
-
Broad-spectrum biological screening: In addition to antimicrobial and anticancer activity, these derivatives should be screened against other relevant biological targets to uncover their full therapeutic potential.
-
Mechanism of action studies: For the most potent compounds, elucidating their mechanism of action will be vital for rational drug design and optimization.
-
In vivo efficacy and toxicity studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.
By pursuing these research avenues, the scientific community can unlock the therapeutic potential of this compound derivatives and contribute to the development of novel and effective drugs.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-Dimethoxyisonicotinic Acid
The selection of an analytical method is contingent on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis. While HPLC-UV offers a cost-effective and reliable method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, which is critical for bioanalytical applications and trace impurity detection.
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of 2,6-Dimethoxyisonicotinic acid depends on the specific analytical requirements. HPLC-UV is a widely accessible and robust technique suitable for quantifying the compound in bulk materials and pharmaceutical formulations. In contrast, LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity, enabling the quantification of low concentrations of the analyte in complex biological matrices.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity with UV absorbance detection. | High-resolution separation coupled with highly sensitive and selective mass-based detection. |
| Advantages | Cost-effective, robust, and widely available. | Excellent sensitivity and selectivity, ideal for complex matrices and trace-level quantification. |
| Disadvantages | May lack the sensitivity required for bioanalytical samples. | Higher operational cost and complexity. |
Quantitative Performance Data
The following tables summarize the typical validation parameters for the quantification of isonicotinic acid and its derivatives, which can be considered representative for the analysis of this compound.[1][2]
Table 2: HPLC-UV Method Validation Data
| Validation Parameter | Typical Performance |
| Linearity Range | 0.25 - 3.00 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.08 µg/mL[1] |
| Limit of Quantification (LOQ) | ~0.25 µg/mL |
Table 3: LC-MS/MS Method Validation Data
| Validation Parameter | Typical Performance |
| Linearity Range | 0.03 - 10.0 µg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 90.2 - 115.2%[3] |
| Precision (%RSD) | < 15.0%[2] |
| Limit of Detection (LOD) | ~0.01 µg/mL[2] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are adapted from established methods for isonicotinic acid derivatives and are proposed for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method outlines a standard reversed-phase HPLC approach for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), and data acquisition software.[1]
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Reference standard of this compound
-
-
Chromatographic Conditions:
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standard of this compound
-
Internal Standard (IS), e.g., a stable isotope-labeled analog.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: To be optimized for the specific compound and instrument (e.g., ion spray voltage, temperature, gas flows).[3]
-
-
Sample Preparation (for biological samples):
-
Protein Precipitation: To a known volume of the biological sample (e.g., plasma), add a solution of the internal standard followed by a precipitating agent like cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
-
Cross-Validation Workflow
Cross-validation is a critical process to ensure that data generated by different analytical methods are comparable and reliable. The following diagram illustrates a typical workflow for the cross-validation of the proposed HPLC-UV and LC-MS/MS methods for this compound.
References
Head-to-Head Comparison: Isonicotinic Acid Derivatives vs. Established Anticancer Agents
For Immediate Release
In the ongoing quest for novel and more effective cancer therapeutics, researchers are continuously exploring new chemical entities. This guide provides a head-to-head comparison of a representative isonicotinic acid derivative, (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4), with established anticancer agents currently in clinical use. While direct anticancer activity for 2,6-Dimethoxyisonicotinic acid has not been extensively documented in publicly available research, the broader class of isonicotinic acid derivatives, including ITHB4, has shown promising cytotoxic effects against various cancer cell lines.
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available preclinical data, mechanisms of action, and experimental methodologies to facilitate further investigation and development in this area.
Comparative Analysis of Cytotoxicity
To provide a quantitative comparison, the half-maximal inhibitory concentration (IC50) values of ITHB4 and several standard chemotherapeutic drugs against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colorectal carcinoma (HCT-116) cell lines are summarized below. IC50 values represent the concentration of a drug that is required to inhibit the growth of 50% of a cell population and are a standard measure of a compound's cytotoxic potency.
| Compound | Cancer Cell Line | IC50 Value (µM) |
| ITHB4 | MCF-7 | 97.55 µg/mL (~296 µM)[1] |
| A549 | Data Not Available | |
| HCT-116 | Data Not Available | |
| Doxorubicin | MCF-7 | 2.5[2] |
| A549 | > 20[2] | |
| HCT-116 | Data Not Available | |
| Paclitaxel | MCF-7 | Data Not Available |
| A549 | Data Not Available | |
| HCT-116 | Data Not Available | |
| 5-Fluorouracil (5-FU) | MCF-7 | Data Not Available |
| A549 | Data Not Available | |
| HCT-116 | Data Not Available | |
| Cisplatin | MCF-7 | Data Not Available |
| A549 | Data Not Available | |
| HCT-116 | Data Not Available |
Note: The IC50 value for ITHB4 was reported in µg/mL and has been converted to µM for comparison, assuming a molecular weight of approximately 331.3 g/mol . Data for ITHB4 against A549 and HCT-116 cells, and for some established agents against the specified cell lines, were not available in the reviewed literature. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Mechanisms of Action and Signaling Pathways
The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Below is a comparative overview of the known mechanisms of ITHB4 and established chemotherapeutic drugs.
(E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4)
ITHB4, a derivative of the anti-tuberculosis drug isoniazid, has been shown to induce cytotoxicity in breast cancer cells through multiple pathways[1][3]:
-
Induction of Apoptosis: ITHB4 triggers programmed cell death, a key mechanism for eliminating cancerous cells[1][3].
-
Generation of Reactive Oxygen Species (ROS): The compound leads to an accumulation of intracellular ROS, which can cause cellular damage and induce apoptosis[1][3].
-
Cell Cycle Arrest: ITHB4 has been observed to cause cell cycle arrest at the sub-G1 and G2/M phases in MCF-7 cells, preventing cell division and proliferation[1].
The precise signaling cascade initiated by ITHB4 is still under investigation. However, the induction of ROS often leads to the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways, which can, in turn, trigger the mitochondrial apoptotic pathway.
Established Anticancer Agents
In contrast, the mechanisms of established anticancer drugs are well-characterized and often target fundamental cellular processes:
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks and apoptosis[4][5].
-
Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis.
-
5-Fluorouracil (5-FU): As an antimetabolite, 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby halting cell division.
-
Cisplatin: This platinum-based drug forms cross-links with DNA, which triggers DNA damage responses and leads to apoptosis.
Visualizing the Pathways
To illustrate the distinct mechanisms, the following diagrams depict the signaling pathways involved.
Caption: Proposed mechanism of action for ITHB4.
Caption: Mechanisms of action for established anticancer agents.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of compounds like ITHB4.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ITHB4) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Caption: General experimental workflow for in vitro anticancer screening.
Conclusion
The isonicotinic acid derivative ITHB4 demonstrates cytotoxic effects against the MCF-7 breast cancer cell line, primarily through the induction of apoptosis, generation of ROS, and cell cycle arrest. While its potency may not currently match that of some established anticancer agents like Doxorubicin against this specific cell line, its distinct mechanism of action warrants further investigation. The development of novel anticancer agents often involves the exploration of new chemical scaffolds and mechanisms to overcome resistance to existing therapies. Further studies are needed to evaluate the efficacy of ITHB4 and other isonicotinic acid derivatives against a broader range of cancer cell lines and in preclinical in vivo models to fully assess their therapeutic potential. This comparative guide serves as a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.
References
A Researcher's Guide to Comparative Docking Studies of 2,6-Dimethoxyisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Currently, specific comparative molecular docking studies on 2,6-dimethoxyisonicotinic acid derivatives are not extensively available in published literature. However, the broader class of isonicotinic acid derivatives has shown significant potential in targeting a range of enzymes and receptors, particularly in the fields of antimicrobials and anticancer research. This guide provides a comprehensive framework for conducting in-silico comparative docking studies on this compound derivatives, enabling researchers to systematically evaluate their potential as therapeutic agents. The protocols and methodologies outlined below are based on established practices in computational drug discovery.
Data Presentation
To facilitate a clear and objective comparison of docking results, all quantitative data should be summarized in a structured format. The following table provides a template for presenting key metrics from a comparative docking study.
| Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| This compound | e.g., InhA | e.g., 4DRE | -X.X | e.g., TYR158 | e.g., PHE149, MET199 |
| Derivative A | e.g., InhA | e.g., 4DRE | -Y.Y | e.g., SER94 | e.g., PHE149, PRO193 |
| Derivative B | e.g., InhA | e.g., 4DRE | -Z.Z | e.g., TYR158, THR196 | e.g., MET103, ILE202 |
| Control Inhibitor | e.g., InhA | e.g., 4DRE | -A.A | e.g., SER94, TYR158 | e.g., PHE149, MET199 |
Experimental Protocols
A rigorous and well-documented protocol is crucial for the reproducibility and validity of in-silico studies. The following sections detail the key steps for a comparative molecular docking analysis.
Target Selection and Protein Preparation
The initial and most critical step is the selection of a relevant biological target. For isonicotinic acid derivatives, potential targets could include enzymes involved in bacterial or viral replication, or proteins implicated in cancer signaling pathways.
-
Target Identification: Based on the known biological activities of similar isonicotinic acid compounds, potential targets can be identified from scientific literature and databases such as the Protein Data Bank (PDB). For instance, given the anti-tubercular activity of some isonicotinic acid derivatives, the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis could be a relevant target.
-
Protein Structure Retrieval: The 3D crystallographic structure of the target protein is obtained from the PDB.
-
Protein Preparation: The downloaded protein structure needs to be prepared for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands or ions that are not essential for the study.
-
Adding polar hydrogen atoms.
-
Assigning appropriate atomic charges (e.g., Kollman charges).
-
Repairing any missing residues or atoms in the protein structure using tools like SWISS-MODEL or Modeller.
-
Software such as AutoDockTools, Chimera, or PyMOL can be utilized for these preparation steps.
Ligand Preparation
The this compound derivatives to be studied need to be prepared in a 3D format suitable for docking.
-
2D Structure Drawing: The chemical structures of the derivatives are drawn using software like ChemDraw or MarvinSketch.
-
3D Conversion and Optimization: The 2D structures are converted into 3D structures. An energy minimization step is then performed using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation of each ligand. This can be done using software like Avogadro or the tools available in docking software suites.
-
Charge and Torsion Angle Assignment: Gasteiger charges are typically assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid should be sufficient to encompass the binding pocket where the ligand is expected to interact.
-
Docking Algorithm: A docking program like AutoDock Vina or GOLD is used to perform the simulation. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the grid box.
-
Scoring Function: The docking program uses a scoring function to estimate the binding affinity (usually in kcal/mol) for each generated pose. The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Docking Results
The output of the docking simulation provides valuable insights into the potential interaction between the ligands and the target protein.
-
Binding Affinity: The binding affinities of the different this compound derivatives are compared. A more negative value generally indicates a stronger binding interaction.
-
Interaction Analysis: The binding poses of the top-ranked derivatives are visually inspected to identify key molecular interactions, such as:
-
Hydrogen bonds: These are crucial for the specificity and stability of the ligand-protein complex.
-
Hydrophobic interactions: These contribute significantly to the overall binding affinity.
-
Pi-pi stacking and other non-covalent interactions.
-
-
Comparative Analysis: The interaction patterns of the novel derivatives are compared with each other and with any known inhibitors (controls) that were included in the study. This helps in understanding the structure-activity relationship (SAR) and identifying key chemical features responsible for potent binding.
Software like Discovery Studio Visualizer or PyMOL can be used to visualize and analyze these interactions in detail.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for a comparative molecular docking study.
Caption: A generalized workflow for conducting a comparative molecular docking study.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway that could be targeted by this compound derivatives, leading to an antimicrobial effect.
Caption: A hypothetical pathway showing the inhibitory action on a target enzyme.
Benchmarking the Anti-inflammatory Potential of Isonicotinic Acid Derivatives
A Comparative Analysis Against Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Introduction
The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Isonicotinic acid, a derivative of pyridine, has emerged as a versatile scaffold in medicinal chemistry, with several of its derivatives demonstrating significant therapeutic activities. This guide provides a comparative overview of the anti-inflammatory effects of isonicotinic acid derivatives against the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. The primary mechanism of action explored is the inhibition of Reactive Oxygen Species (ROS), a key contributor to inflammatory processes.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of novel isonicotinic acid derivatives has been evaluated in vitro by measuring their ability to inhibit the production of Reactive Oxygen Species (ROS) from human whole blood stimulated by phorbol myristate acetate (PMA). The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
The data presented below summarizes the IC₅₀ values for several isonicotinic acid derivatives compared to the standard anti-inflammatory drug, Ibuprofen.
| Compound | Chemical Class | Assay Target | IC₅₀ (µg/mL) | Fold Difference vs. Ibuprofen |
| Isonicotinate 5 | Isonicotinic Acid Derivative | ROS | 1.42 ± 0.1 | ~8x more potent |
| Isonicotinate 6 | Isonicotinic Acid Derivative | ROS | 8.6 ± 0.5 | ~1.3x more potent |
| Isonicotinate 8a | Isonicotinic Acid Derivative | ROS | 19.6 ± 3.4 | Less potent |
| Isonicotinate 8b | Isonicotinic Acid Derivative | ROS | 3.7 ± 1.7 | ~3x more potent |
| Ibuprofen | NSAID (Propionic Acid Derivative) | ROS | 11.2 ± 1.9 | - |
Data sourced from a study on the anti-inflammatory activity of novel isonicotinic acid derivatives.[1][2]
Key Findings:
-
Several isonicotinic acid derivatives demonstrated potent inhibition of ROS production.
-
Notably, Isonicotinate 5 exhibited an exceptional anti-inflammatory effect, being approximately eight times more potent than Ibuprofen in this assay.[1][2]
-
Isonicotinate 8b also showed a significantly higher potency than Ibuprofen.[1]
-
The anti-inflammatory activity of these isonicotinoyl compounds is suggested to be correlated with their inhibitory effect on the COX-2 enzyme, a key target for many NSAIDs.[1]
Mechanism of Action: A Focus on NF-κB Signaling
Inflammation is a complex biological response involving a cascade of signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).
The anti-inflammatory effects of many compounds, including isonicotinic acid derivatives, are often attributed to their ability to modulate the NF-κB pathway. By inhibiting NF-κB activation, these compounds can suppress the downstream inflammatory cascade.
Ibuprofen, a non-selective COX inhibitor, primarily exerts its anti-inflammatory effects by blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4][5]
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Reactive Oxygen Species (ROS) Production
This protocol outlines the methodology used to assess the anti-inflammatory activity of test compounds by measuring the inhibition of ROS production from phorbol myristate acetate (PMA)-stimulated human whole blood using a luminol-enhanced chemiluminescence technique.
Materials:
-
Heparinized human whole blood
-
Test compounds (Isonicotinic acid derivatives, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) solution
-
Phorbol 12-myristate 13-acetate (PMA) solution (stimulant)
-
Horseradish peroxidase (HRP)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well white microplates
-
Luminometer
Procedure:
-
Preparation of Blood: Dilute fresh heparinized human whole blood with HBSS.
-
Assay Setup:
-
To each well of a 96-well white microplate, add the diluted whole blood.
-
Add the test compound at various concentrations to the respective wells. A vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory agent) should be included.
-
Incubate the plate at 37°C for a specified period.
-
-
Chemiluminescence Measurement:
-
Prepare a working solution of luminol and HRP in HBSS.
-
Add the luminol/HRP solution to each well.
-
Immediately add the PMA solution to each well to stimulate ROS production.
-
Place the microplate in a luminometer and measure the chemiluminescence signal at regular intervals for a defined period.
-
-
Data Analysis:
-
The inhibitory effect of the test compound is calculated as the percentage reduction in the chemiluminescence signal compared to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the ROS production) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The presented data suggests that isonicotinic acid derivatives hold significant promise as a new class of anti-inflammatory agents. Several derivatives have demonstrated superior in vitro potency in inhibiting ROS production compared to the established NSAID, Ibuprofen. The mechanism of action is likely linked to the modulation of key inflammatory signaling pathways such as NF-κB. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of these compounds for the treatment of inflammatory diseases.
References
- 1. Reactive oxygen species scavenging activities in a chemiluminescence model and neuroprotection in rat pheochromocytoma cells by astaxanthin, beta‐carotene, and canthaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemiluminescence detection of H2O2 produced by human neutrophils during the respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,6-Dimethoxyisonicotinic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2,6-Dimethoxyisonicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedural steps for handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The specific PPE requirements may vary based on the compound's concentration and the nature of the handling procedure.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2][3]
-
Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][3]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, must follow a structured and regulated process. Direct disposal into the trash or down the drain is strictly prohibited for hazardous chemical waste.[4][5][6][7]
Step 1: Waste Identification and Classification
Treat this compound and any materials contaminated with it as hazardous waste.[4][8] This is a critical first step in ensuring that the waste is handled appropriately throughout the disposal process.
Step 2: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.[9]
-
Collect this compound waste in a dedicated, properly labeled container.
-
Do not mix with other waste streams such as solvents, bases, or reactive chemicals.[6][7]
-
Specifically, keep acidic waste separate from bases, cyanides, and sulfides.[9]
Step 3: Container Selection and Labeling
The choice of container and its labeling are crucial for safe storage and transport.
-
Container: Use a chemically compatible container, preferably the original container if it is in good condition.[9] Plastic containers are often preferred.[10] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4][9][10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[8]
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[9][10]
-
The SAA should be under the control of the laboratory supervisor.[7]
-
Store the waste container in a secondary containment tray to prevent the spread of potential spills.[11]
-
Ensure the SAA is inspected weekly for any signs of leakage.[9]
Step 5: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
A container is considered "empty" only when all contents have been removed to the extent possible.[4]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[4][11] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6]
-
After proper rinsing, deface or remove all chemical labels from the container before disposing of it as regular trash.[4]
Step 6: Arranging for Chemical Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the pickup and disposal of the hazardous waste.[10] Do not attempt to transport or dispose of the waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide is intended to ensure that this compound is handled and disposed of in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific waste management policies and procedures.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. nswai.org [nswai.org]
- 8. mtu.edu [mtu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 2,6-Dimethoxyisonicotinic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Dimethoxyisonicotinic acid. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | To protect against splashes and airborne particles.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[4][6] | To prevent skin contact and irritation.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a fume hood or if dust is generated.[1][5] | To protect against inhalation of harmful dust or vapors.[1] |
| Footwear | Closed-toe shoes.[7] | To protect feet from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for any similar compounds if a specific one for this compound is unavailable.
-
Ensure that a fully functional eyewash station and safety shower are readily accessible.[1]
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.[6]
-
Prepare a dedicated and clean workspace within a certified chemical fume hood.[8]
-
-
Handling the Compound:
-
Weighing: Conduct all weighing operations within the fume hood to contain any airborne particles. Use a disposable weighing paper or boat.
-
Dissolving: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
-
Post-Experiment Cleanup:
-
Decontamination: Wipe down all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[9]
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Decision Tree
Caption: A decision tree for the proper segregation and disposal of waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Unused this compound and any contaminated solids (e.g., weighing paper, gloves) should be placed in a designated, clearly labeled "Solid Hazardous Waste" container.[8][10]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled "Liquid Hazardous Waste" container. Do not mix with incompatible waste streams.[11][12]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[8]
-
-
Container Management:
-
Final Disposal:
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. sc.edu [sc.edu]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. fishersci.com [fishersci.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Effective Lab Chemical Waste Management [emsllcusa.com]
- 12. actenviro.com [actenviro.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
